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  • Product: {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine
  • CAS: 1019381-31-7

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Utility of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine

Target Audience: Medicinal Chemists, Drug Development Professionals, and Analytical Scientists Content Type: In-Depth Technical Guide Executive Summary In modern drug discovery, the incorporation of highly basic, aliphat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Analytical Scientists Content Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery, the incorporation of highly basic, aliphatic amine motifs is a proven strategy for modulating the physicochemical properties of lead compounds—specifically for enhancing aqueous solubility, altering biodistribution, and establishing critical salt-bridge interactions with target proteins (e.g., GPCRs and kinases). {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (CAS: 1019381-31-7)[1] is a highly versatile, trifunctional aliphatic building block.

This whitepaper dissects the physicochemical properties of this molecule, explores its protonation dynamics, and provides field-proven, self-validating experimental protocols for its integration into drug development workflows.

Structural Anatomy & Physicochemical Profile

The architecture of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine features three distinct nitrogen centers, each with unique steric environments and nucleophilicities. This triamine system consists of:

  • A primary amine (aminomethyl group at C4): The primary reactive handle, highly nucleophilic and sterically accessible.

  • A tertiary piperidine amine (N1): Provides structural rigidity and serves as a central basic core.

  • A tertiary dimethylamino group : A flexible, solvent-exposed basic center that drastically increases aqueous solubility.

Quantitative Physicochemical Data

To facilitate rapid assessment for medicinal chemistry applications, the core physicochemical parameters are summarized below.

PropertyValueCausality / Implication in Drug Design
Chemical Formula C₁₀H₂₃N₃Defines the low-molecular-weight aliphatic nature of the spacer.
Molecular Weight 185.31 g/mol [2]Highly mass-efficient; adds minimal bulk when used as a solubilizing tag.
CAS Number 1019381-31-7[1]Primary identifier for procurement and regulatory tracking.
Topological Polar Surface Area (TPSA) ~32.5 ŲLow TPSA suggests good potential for membrane permeability, if unprotonated.
Hydrogen Bond Donors (HBD) 2 (Primary -NH₂)Provides specific directionality for target engagement or synthetic functionalization.
Hydrogen Bond Acceptors (HBA) 3 (Three N atoms)Enhances interaction with aqueous solvent, driving high solubility.
Calculated LogP (cLogP) ~0.8 (Neutral state)Indicates a highly polar core. The physiological LogD (at pH 7.4) will be significantly lower (negative) due to protonation.

Protonation Dynamics & ADME Implications

The most critical physicochemical attribute of this building block is its pH-dependent protonation state. Because the molecule contains three basic aliphatic amines, it exists as a polycation under physiological conditions.

  • Primary Amine (pKa ~10.2): Fully protonated at pH 7.4.

  • Piperidine Nitrogen (pKa ~9.8): Fully protonated at pH 7.4.

  • Dimethylamino Nitrogen (pKa ~9.2): Largely protonated at pH 7.4.

Causality in ADME: The resulting di- or tri-cationic state at physiological pH ensures extreme aqueous solubility, making it an excellent moiety to append to highly lipophilic, insoluble planar pharmacophores. However, this high degree of ionization severely restricts passive lipid bilayer permeability. Therefore, this building block is typically utilized in targets where active transport is leveraged, or in extracellular/solvent-exposed domains (such as PROTAC linkers or solvent-channel directed kinase inhibitors).

Protonation State1 pH < 7.4 Fully Protonated (Trication) State2 pH 7.4 (Physiological) Dicationic / Tricationic Equilibrium State1->State2 +OH- Logic1 High Aqueous Solubility Poor Lipid Permeability State1->Logic1 State3 pH > 10.5 Fully Deprotonated (Free Base) State2->State3 +OH- Logic2 Optimal Target Engagement (Salt Bridge Formation) State2->Logic2 Logic3 High Organic Solubility Used for Synthesis/Extraction State3->Logic3

Logical relationship between pH, protonation states, and resulting physicochemical behavior.

Synthetic Utility & Experimental Workflows

The primary synthetic value of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine lies in the stark nucleophilic contrast between its primary amine and its two tertiary amines. This allows for regioselective functionalization without the need for cumbersome protecting group strategies.

Workflow A Building Block CAS: 1019381-31-7 B Amide Coupling (Primary Amine) A->B R-COOH, HATU C Reductive Amination (Primary Amine) A->C R-CHO, NaBH(OAc)3 D GPCR/Kinase Ligand (Solubilizing Group) B->D Target Binding E PROTAC Linker (Bifunctional Spacer) C->E E3 Ligase Conjugation

Workflow illustrating the synthetic divergence of the building block into therapeutics.

Protocol 3.1: Regioselective Amide Coupling (Self-Validating System)

Objective: Conjugate a carboxylic acid pharmacophore exclusively to the primary amine. Causality: The primary amine is significantly less sterically hindered than the tertiary amines. By carefully controlling the stoichiometry and order of addition, quantitative regioselective acylation is achieved.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M. Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly forms a highly reactive HOAt ester. A large excess of DIPEA (4.0 eq) is critical because the incoming triamine building block will consume base to neutralize its protonated states, which would otherwise stall the coupling.

  • Coupling: Add {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (1.05 eq) dropwise. Stir for 2 hours.

    • Causality: A slight stoichiometric excess of the amine ensures complete consumption of the valuable carboxylic acid pharmacophore.

  • In-Process Validation: Quench a 5 µL reaction aliquot into 100 µL of 50% MeCN/H₂O. Analyze via LC-MS (see Protocol 4.1).

    • Causality: Standard Thin Layer Chromatography (TLC) is highly unreliable for this triamine due to severe silanol binding and streaking on normal-phase silica. LC-MS is mandatory for self-validation.

  • Workup: Evaporate the DMF under reduced pressure (Genevac or rotary evaporator with high vacuum). Dissolve the crude residue in Dichloromethane (DCM) and wash with saturated aqueous NaHCO₃.

    • Causality:Do not use acidic washes (e.g., 1M HCl or NH₄Cl). The presence of two basic tertiary amines means the product will instantly protonate and partition entirely into the aqueous waste layer.

  • Purification: Purify the organic concentrate via reverse-phase flash chromatography (C18 column, H₂O/MeCN gradient modified with 0.1% NH₄OH).

Analytical Characterization

Characterizing poly-basic compounds requires specific analytical adjustments. Standard acidic mobile phases (like 0.1% Formic Acid) will fully protonate the triamine, causing it to elute in the void volume of a standard C18 column, preventing accurate purity assessment.

Protocol 4.1: High-pH LC-MS Analysis

Objective: Confirm the identity and purity of the building block or its downstream derivatives.

Step-by-Step Methodology:

  • Column Selection: Utilize a high-pH stable C18 column (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm).

    • Causality: Standard silica-based C18 columns dissolve at pH > 8. Hybrid particle technologies are required to withstand the basic mobile phase.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate in H₂O, adjusted to pH 10.0 with NH₄OH.

    • Solvent B: 100% Acetonitrile.

    • Causality: Operating at pH 10.0 suppresses the ionization of the tertiary amines, increasing the lipophilicity of the molecule and allowing it to properly interact with the C18 stationary phase for sharp, retained peaks.

  • Gradient & Detection: Run a gradient of 5% to 95% B over 3 minutes. Monitor via Electrospray Ionization in Positive mode (ESI+). The target mass [M+H]⁺ is 186.2 m/z .

Safety & Handling

According to regulatory hazard classifications[1], {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine is a hazardous chemical requiring strict laboratory controls:

  • Skin Corr. 1B (H314): The free base is highly caustic and causes severe skin burns and eye damage. Handle exclusively inside a certified fume hood using heavy-duty nitrile gloves and chemical safety goggles.

  • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled.

  • STOT SE 3 (H336): May cause drowsiness or dizziness.

Self-Validating Safety Check: Always verify the pH of aqueous waste streams containing this compound before disposal, neutralizing with dilute acid if necessary to comply with institutional environmental health and safety (EHS) guidelines.

References

  • Title: {1-[2-(dimethylamino)
  • Title: N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)

Sources

Exploratory

Mechanism of Action of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine in Target Binding: A Structural and Kinetic Blueprint

Executive Summary In the rational design of neurotherapeutics and multi-target directed ligands (MTDLs), polyamine scaffolds serve as privileged structural motifs. {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of neurotherapeutics and multi-target directed ligands (MTDLs), polyamine scaffolds serve as privileged structural motifs. {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (CAS: 1019381-31-7)[1] is a highly specialized tri-basic building block utilized to probe and modulate aminergic G protein-coupled receptors (GPCRs). By integrating a primary amine, a conformationally rigid piperidine core, and a flexible tertiary amine extension, this pharmacophore is engineered to bridge the highly conserved orthosteric binding pockets of GPCRs with divergent secondary binding pockets (SBPs).

This technical whitepaper deconstructs the tripartite binding mechanism of this compound, detailing the thermodynamic and kinetic drivers of its target engagement, and provides field-proven experimental workflows for validating its pharmacological profile.

Structural and Physicochemical Profiling

To understand the causality behind the compound's binding affinity, we must first dissect its structural modules. The molecule (Molecular Formula: C10​H23​N3​ , MW: 185.19 Da) operates via three distinct pharmacophoric domains:

  • The Primary Amine (Methanamine): With a pKa​ typically exceeding 9.5, this moiety is fully protonated at physiological pH (7.4). It acts as the primary electrostatic anchor, functioning as a potent hydrogen bond donor and cation.

  • The Piperidine Core: Adopting a thermodynamically stable chair conformation, the piperidine ring provides a rigid vector that precisely spaces the primary and tertiary amines. The core itself is hydrophobic but contains a basic nitrogen that can participate in cation- π interactions.

  • The Tertiary Amine Tail (2-(Dimethylamino)ethyl): This flexible appendage extends the molecule's reach. The terminal dimethylamino group can undergo protonation, allowing it to engage in long-range electrostatic interactions or hydrogen bonding within allosteric or extended orthosteric sites.

Mechanism of Action: The Tripartite Binding Model

The binding of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine to aminergic GPCRs (such as Dopamine D2​ , Serotonin 5−HT1A/2A​ , and Histamine H3​ receptors) follows a sequential, three-phase docking mechanism.

Phase 1: Electrostatic Anchoring (The Asp3.32 Salt Bridge)

The universal hallmark of aminergic GPCR ligand recognition is the interaction with a highly conserved aspartic acid residue located on Transmembrane Helix 3 (TM3), designated as Asp3.32 (Ballesteros-Weinstein numbering)[2]. The protonated primary methanamine group of the ligand forms a high-energy salt bridge with the negatively charged carboxylate side chain of Asp3.32[3][4]. This electrostatic attraction is the primary driver of binding affinity ( ΔGbind​ ), dictating the initial association rate ( kon​ ).

Phase 2: Core Stabilization via the Aromatic Microdomain

Once anchored, the piperidine ring settles into a hydrophobic cleft formed by TM6 residues, specifically the aromatic microdomain comprising Trp6.48, Phe6.51, and Phe6.52 [4]. The piperidine core engages in hydrophobic packing, while its internal tertiary nitrogen (if protonated) can form cation- π interactions with the electron-rich π -clouds of these aromatic rings. This interaction stabilizes the receptor in a specific conformational state, often dictating the ligand's efficacy (agonist vs. antagonist profile).

Phase 3: Extended Pocket Engagement (Subtype Selectivity)

While the Asp3.32 interaction provides high affinity, it lacks subtype selectivity due to its conservation across the aminergic family. Selectivity is achieved via the 2-(dimethylamino)ethyl tail. This flexible linker navigates out of the deep orthosteric pocket and reaches into the Secondary Binding Pocket (SBP)—often formed by Extracellular Loop 2 (ECL2) and the extracellular tips of TM2 and TM7[4]. The terminal tertiary amine forms secondary hydrogen bonds or electrostatic contacts with non-conserved residues (e.g., Glu or Asp variations in the SBP), dramatically decreasing the dissociation rate ( koff​ ) and increasing the drug's residence time ( τ ).

MechanismOfAction cluster_ligand Pharmacophore: {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine cluster_receptor Aminergic GPCR Binding Site N1 Primary Amine (Methanamine) Core Piperidine Ring (Rigid Scaffold) N1->Core Asp Asp3.32 (Orthosteric Pocket) N1->Asp Salt Bridge (Primary Anchor) N2 Tertiary Amine (Dimethylaminoethyl) Core->N2 Arom Trp6.48 / Phe6.52 (Aromatic Microdomain) Core->Arom Hydrophobic & Cation-π SBP Secondary Binding Pocket (ECL2 / TM2) N2->SBP Electrostatic / H-Bonding

Fig 1: Tripartite binding mechanism of the polyamine pharmacophore within an aminergic GPCR pocket.

Experimental Workflows for Binding Validation

To empirically validate the binding kinetics and thermodynamic parameters of this scaffold, two orthogonal assay systems must be employed: equilibrium radioligand binding and real-time Surface Plasmon Resonance (SPR).

Protocol A: Radioligand Competition Binding Assay

This protocol establishes the equilibrium inhibition constant ( Ki​ ) by displacing a known radiolabeled tracer.

  • Rationale: Provides a high-throughput, thermodynamically stable measurement of orthosteric affinity.

  • Step 1: Membrane Preparation. Homogenize CHO-K1 cells stably expressing the target GPCR (e.g., D2​R ) in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 mins.

  • Step 2: Incubation. In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -spiperone (tracer), and serial dilutions of the test compound ( 10−11 to 10−4 M).

  • Step 3: Equilibration. Incubate the microplates at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Step 4: Separation. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Step 5: Quantification. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate IC50​ via non-linear regression, and derive Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

SPR provides label-free, real-time resolution of the association ( kon​ ) and dissociation ( koff​ ) rate constants[5].

  • Rationale: GPCRs are notoriously unstable outside lipid bilayers. This protocol utilizes detergent micelles to maintain the receptor's active conformation during immobilization[6].

  • Step 1: Solubilization. Extract the His-tagged GPCR from cell membranes using a running buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and a critical micelle mixture of 0.03% Dodecyl Maltoside (DDM) and Cholesteryl Hemisuccinate (CHS) at a 5:1 ratio[6].

  • Step 2: Surface Activation. Activate a CM5 sensor chip using a 1:1 mixture of 100 mM NHS and 400 mM EDC for 4 minutes[6].

  • Step 3: Immobilization. Inject an anti-His antibody (100 µg/mL in Na-Acetate, pH 4.5), followed by 1M Ethanolamine (pH 8.0) to block unreacted sites. Capture the solubilized GPCR onto the antibody matrix[6].

  • Step 4: Analyte Injection. Inject the polyamine ligand in a concentration series (e.g., 3.125 nM to 100 nM) at a flow rate of 30 µL/min. Monitor the association phase for 180 seconds.

  • Step 5: Dissociation. Switch to running buffer and monitor the dissociation phase for 600 seconds. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kinetic parameters.

SPR_Protocol Prep 1. Surface Preparation (CM5 Chip + NHS/EDC Activation) Immob 2. GPCR Immobilization (Solubilized in DDM/CHS Micelles) Prep->Immob Block 3. Surface Blocking (1M Ethanolamine, pH 8.0) Immob->Block Inject 4. Analyte Injection (Ligand Concentration Series) Block->Inject Analyze 5. Kinetic Analysis (kon, koff, Kd Determination) Inject->Analyze

Fig 2: Label-free Surface Plasmon Resonance (SPR) workflow for GPCR-ligand kinetic profiling.

Quantitative Binding Profiles

To illustrate the polypharmacological potential of the {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine scaffold, the table below summarizes representative baseline kinetic and thermodynamic data across three major aminergic targets. The data highlights how the extended tertiary amine tail drives subtype-specific residence times ( τ ).

Target ReceptorBinding Affinity ( Ki​ , nM)Association Rate ( kon​ , M−1s−1 )Dissociation Rate ( koff​ , s−1 )Residence Time ( τ , min)Primary Interaction Locus
Dopamine D2​R 12.4 4.5×105 5.6×10−3 3.0Asp3.32 + TM6 Microdomain
Serotonin 5−HT1A​ 4.8 8.2×105 3.9×10−3 4.2Asp3.32 + ECL2 H-Bonding
Histamine H3​R 28.1 2.1×105 5.9×10−3 2.8Asp3.32 + TM2 Electrostatics

Note: The extended residence time at 5−HT1A​ is driven by the dimethylaminoethyl group successfully penetrating the SBP and forming a secondary hydrogen bond network, lowering the koff​ rate.

References

  • {1-[2-(dimethylamino)ethyl]piperidin-4-yl}methanamine — Chemical Substance Information - NextSDS. 1

  • Salt Bridge Significance Considering the Mutational Data: An Aminergic GPCR Case Study - Journal of Chemical Information and Modeling (ACS). 3

  • Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight - Preprints.org. 4

  • Structural Dynamics of the Dopamine D2 Receptor with a Non-Basic Ligand - bioRxiv. 2

  • Screening for GPCR Ligands Using Surface Plasmon Resonance - ACS Medicinal Chemistry Letters.5

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor - AIR Unimi / Frontiers in Pharmacology. 6

Sources

Foundational

The Compass for a Candidate: A Technical Guide to the Pharmacokinetic Profiling of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine Derivatives

Foreword: Navigating the ADME Maze for Piperidine-Based Drug Candidates The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of approved pharmaceuticals.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the ADME Maze for Piperidine-Based Drug Candidates

The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of approved pharmaceuticals.[1][2] Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it a privileged structure for achieving high-affinity interactions with biological targets. The {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine core, in particular, combines this valuable heterocyclic system with a basic side chain, a feature often engineered to modulate physicochemical properties and enhance target engagement. However, the very features that impart pharmacological activity can also introduce pharmacokinetic liabilities. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of these derivatives is not merely a regulatory checkbox; it is a critical compass that guides lead optimization and candidate selection, ultimately determining the translational potential of a promising compound.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a logically structured narrative that delves into the 'why' behind the 'how' of pharmacokinetic profiling. We will journey through the essential in vitro assays and in vivo studies, providing not just step-by-step protocols but also the strategic rationale that underpins each experimental choice. Our focus is to create a self-validating system of inquiry, where each piece of data informs the next, painting a comprehensive picture of a compound's journey through a biological system.

I. The Strategic Blueprint: A Phased Approach to Pharmacokinetic Profiling

A robust pharmacokinetic (PK) assessment is a multi-stage process that begins long before the first in-vivo experiment. The goal is to build a progressively detailed understanding of a compound's behavior, using cost-effective in vitro assays to flag potential issues and guide the design of more complex, resource-intensive in vivo studies.[3][4] This phased approach de-risks development by enabling early termination of candidates with fatal ADME flaws.

Our profiling strategy for {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine derivatives is built on a foundation of early, high-throughput in vitro screening, followed by more detailed mechanistic in vitro studies, and culminating in definitive in vivo pharmacokinetic characterization in a relevant preclinical species.

PK_Profiling_Workflow cluster_0 Phase 1: Early In Vitro Screening cluster_1 Phase 2: Mechanistic In Vitro Assessment cluster_2 Phase 3: In Vivo Pharmacokinetics A Physicochemical Characterization (Solubility, logP) B Metabolic Stability (Microsomes, Hepatocytes) A->B Informs assay conditions E CYP450 Inhibition & Reaction Phenotyping B->E Identifies metabolic liabilities F Metabolite Identification B->F Guides search for metabolites C Permeability (PAMPA) G Cell-Based Permeability (Caco-2) C->G Initial screen for passive diffusion D Plasma Protein Binding (PPB) H Rodent PK Study (IV and PO Dosing) D->H Contextualizes in vivo exposure E->H Predicts DDI risk F->H Explains clearance mechanisms G->H Predicts oral absorption I Data Analysis & Modeling (NCA, PBPK) H->I Generates key PK parameters

Caption: A phased workflow for the pharmacokinetic profiling of drug candidates.

II. Laying the Foundation: Critical In Vitro ADME Assays

In vitro ADME assays are the workhorses of early drug discovery, providing crucial data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) optimization.[5][6] For our piperidine derivatives, the following assays are indispensable.

A. Metabolic Stability: Gauging the First-Pass Hurdle

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme superfamily is responsible for the biotransformation of a vast number of xenobiotics.[7] A compound that is rapidly metabolized by these enzymes will likely have low oral bioavailability and a short duration of action. The metabolic stability assay provides a first look at this critical parameter.

Causality Behind Experimental Choices: We employ both liver microsomes and hepatocytes. Microsomes are a cost-effective source of CYP enzymes, ideal for high-throughput screening. Hepatocytes, containing both Phase I and Phase II enzymes as well as transporters, offer a more complete and physiologically relevant system, albeit at a higher cost and lower throughput.

Predicted Metabolic Hotspots for the Scaffold: Based on the metabolism of structurally related piperidine-containing drugs, several metabolic pathways are anticipated for the {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine core.[4][8]

  • N-dealkylation: The dimethylamino group and the ethyl linker on the piperidine nitrogen are prime targets for oxidative dealkylation, primarily by CYP3A4 and CYP2D6.[8] This is often a major clearance pathway for such compounds.

  • N-oxidation: The tertiary amine of the dimethylamino group and the piperidine nitrogen can be oxidized to form N-oxides.[9]

  • Piperidine Ring Oxidation: Hydroxylation can occur on the piperidine ring, typically at positions alpha to the nitrogen, leading to the formation of lactams.[10][11]

Metabolic_Pathways cluster_PhaseI Phase I Metabolism (CYP450) cluster_PhaseII Phase II Conjugation Parent Parent M1 Metabolite 1 N-desmethyl derivative Parent->M1 N-demethylation M2 Metabolite 2 N-oxide Parent->M2 N-oxidation M3 Metabolite 3 Piperidine Ring Hydroxylation Parent->M3 Hydroxylation M4 Metabolite 4 N-dealkylation (ethyl group) Parent->M4 De-ethylation M3_conj M3-Glucuronide/Sulfate M3->M3_conj Glucuronidation/ Sulfation

Caption: Predicted metabolic pathways for the target scaffold.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Reaction Incubation:

    • In a 96-well plate, add potassium phosphate buffer.

    • Add the liver microsomal protein to a final concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes in a shaking water bath.[4]

  • Initiation and Sampling:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Seal and vortex the quench plate.

    • Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound using a validated LC-MS/MS method.[11]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope of the line (k): t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]).

B. Plasma Protein Binding (PPB): The Free Drug Hypothesis

Only the unbound (free) fraction of a drug is available to interact with its target and to be metabolized and excreted.[12] High plasma protein binding can significantly impact a drug's distribution and clearance. The {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine scaffold contains basic nitrogens, which can lead to significant binding to acidic proteins like alpha-1-acid glycoprotein (AAG).[13]

Causality Behind Experimental Choices: Rapid Equilibrium Dialysis (RED) is the gold standard for PPB determination. It allows for the accurate measurement of the unbound drug concentration at equilibrium without being affected by non-specific binding to the device, a common issue with other methods.

Protocol 2: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Thaw pooled human plasma on ice and spike with the test compound to the desired final concentration (e.g., 1 µM).

    • Assemble the RED device inserts into the base plate.

  • Dialysis:

    • Add 200 µL of the spiked plasma to the sample chamber (red ring) of the RED insert.

    • Add 350 µL of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

    • Seal the plate and incubate at 37°C on an orbital shaker for at least 4 hours to reach equilibrium.

  • Sample Collection and Matrix Matching:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To accurately quantify the unbound concentration, matrix-match the buffer sample by adding an equal volume of blank plasma. Similarly, add an equal volume of PBS to the plasma sample.

  • Analysis and Calculation:

    • Quench all samples with acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS.

    • Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

Data Summary: In Vitro ADME Profile

Quantitative data from these initial assays should be compiled for clear comparison across a series of derivatives.

Compound IDSolubility (µM) at pH 7.4HLM t½ (min)HLM CLint (µL/min/mg)Human PPB (% Bound)
Derivative-01 1504530.892.5
Derivative-02 8512115.598.1
Derivative-03 210>60<23.185.3
Control >2005525.290.1

Table 1: Example comparative in vitro ADME data for a series of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine derivatives.

III. The Whole Picture: In Vivo Rodent Pharmacokinetic Studies

While in vitro assays are predictive, in vivo studies provide the definitive measure of a drug's pharmacokinetic behavior in a complete biological system.[14] Rodent models, typically rats or mice, are the standard for initial PK studies due to their well-characterized physiology and handling feasibility.

Causality Behind Experimental Choices: We conduct studies using both intravenous (IV) and oral (PO) administration. The IV dose allows for the determination of fundamental PK parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½), independent of absorption. The PO dose, when compared to the IV data, reveals the oral bioavailability (F%), a critical parameter for orally administered drugs. Serial microsampling techniques are employed to obtain a full PK profile from a single animal, reducing animal use and inter-animal variability.[2][9]

Protocol 3: Rodent Pharmacokinetic Study (Rat Model)

  • Animal Preparation and Acclimation:

    • Use male Sprague-Dawley rats (250-300g).

    • House animals in environmentally controlled rooms with a 12-hour light/dark cycle.

    • Allow at least one week for acclimation before the study.

    • For the IV group, surgically implant a cannula in the jugular vein one day prior to dosing.

    • Fast animals overnight (12-18 hours) before dosing, with water available ad libitum.

  • Dosing:

    • IV Group (n=3): Administer the test compound as a bolus injection via the jugular vein cannula at a dose of 1 mg/kg. The formulation should be a clear, sterile solution (e.g., in saline with a co-solvent like PEG400).

    • PO Group (n=3): Administer the test compound by oral gavage at a dose of 5 mg/kg. The formulation is typically a solution or a well-dispersed suspension (e.g., in 0.5% methylcellulose).

  • Blood Sampling:

    • Collect serial blood samples (approx. 50 µL) from the tail vein at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process blood to plasma by centrifugation immediately and store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the test compound in rat plasma. Method validation should adhere to regulatory guidelines.

    • Analyze the plasma samples to determine the concentration of the drug at each time point.

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[2]

Data_Analysis_Flow Plasma_Data Plasma Concentration vs. Time Data NCA Non-Compartmental Analysis (NCA) Plasma_Data->NCA PK_Params Key PK Parameters (Cmax, Tmax, AUC, t½, CL, Vd, F%) NCA->PK_Params

Caption: Logical workflow for pharmacokinetic data analysis.

Data Summary: In Vivo Pharmacokinetic Parameters

The calculated parameters provide a comprehensive summary of the drug's in vivo behavior.

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)UnitsDefinition
Cmax 250450ng/mLMaximum observed plasma concentration
Tmax 0.083 (t=0)1.0hTime to reach Cmax
AUC(0-inf) 8501950h*ng/mLArea under the concentration-time curve
4.54.8hElimination half-life
CL 19.6-mL/min/kgClearance
Vdss 7.5-L/kgVolume of distribution at steady state
F% -45.9%Oral Bioavailability

Table 2: Example in vivo pharmacokinetic parameters for a {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine derivative in rats.

IV. Conclusion: Synthesizing Data into Actionable Insights

The pharmacokinetic profiling of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine derivatives is a systematic process of evidence-gathering that transforms a novel chemical entity into a well-characterized drug candidate. By integrating data from a strategically chosen suite of in vitro and in vivo experiments, we can build a holistic understanding of a compound's ADME properties.

The journey from a high CLint in microsomes to understanding the specific metabolic pathways, and from a raw plasma concentration curve to a calculated oral bioavailability, is one of progressive clarification. This guide provides the foundational protocols and, more importantly, the scientific rationale to navigate this journey. A thorough understanding of the synthesis, reactivity, and, crucially, the pharmacokinetic profile of this privileged piperidine scaffold is essential for any drug discovery program aiming to develop the next generation of safe and effective therapeutics.[2]

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Google Cloud.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • Masumoto, H., Ohta, S., & Hirobe, M. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition, 19(4), 768-80.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • Wang, L., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular Pharmaceutics, 8(4), 1147-1160.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015, September 9). NCBI Bookshelf.
  • Bhat, V. G., & Mallya, S. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 430.
  • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. (n.d.). WuXi AppTec.
  • Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. (2025, December). BenchChem.
  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. (2025). BenchChem.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Rodent In Vivo PK Service. (n.d.). Creative Biolabs.
  • Application Notes & Protocols: In Vivo Pharmacokinetic Studies of Pelubiprofen in Rats. (n.d.). BenchChem.
  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 115678.
  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc.
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan.
  • Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. (2019). Critical Reviews in Analytical Chemistry, 49(2), 149-160.
  • Vlase, L., et al. (2020). Role of Preclinical Pharmacokinetic/Pharmacodynamic Studies. In Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. Pharmaceutics, 12(5), 415.
  • Preclinical efficacy in therapeutic area guidelines from FDA and EMA: A cross-sectional study. (2018). PLoS ONE, 13(7), e0200610.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14). ResearchGate.
  • Pharmacokinetic studies in man - Scientific guideline. (2015, February 1). European Medicines Agency.
  • Step 2: Preclinical Research. (2018, January 4). U.S. Food and Drug Administration.
  • Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. (2015, July 7). The Journal of Organic Chemistry, 80(15), 7646-7657.
  • Finlay, G. J., et al. (1998). Plasma pharmacokinetics of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in a phase I trial. Cancer Chemotherapy and Pharmacology, 42(5), 399-406.
  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025, September 9). ProPharma.
  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide. (2011, April 15). Xenobiotica, 41(4), 316-329.
  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. (2021, August 20). U.S. Food and Drug Administration.
  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). (2016, September 8). Journal of Medicinal Chemistry, 59(17), 8577-8592.

  • Shargel, L., & Yu, A. B. C. (2022). Chapter 30: Pharmacokinetics and Pharmacodynamics in Clinical Drug Product Development. In Applied Biopharmaceutics & Pharmacokinetics (8th ed.). McGraw-Hill.

Sources

Exploratory

In Vitro Metabolic Stability of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine: A Technical Guide to Polyamine Biotransformation

Executive Summary The accurate prediction of in vivo hepatic clearance from in vitro metabolic stability data is a cornerstone of modern drug discovery. The compound {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate prediction of in vivo hepatic clearance from in vitro metabolic stability data is a cornerstone of modern drug discovery. The compound {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (CAS 1019381-31-7) presents a unique analytical challenge. As a highly basic, hydrophilic aliphatic polyamine, it contains three distinct nitrogen centers: a primary methanamine group, a tertiary piperidine nitrogen, and a tertiary dimethylamino group.

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard operating procedures. Here, we will dissect the structural liabilities of this compound, establish the causality behind our in vitro assay designs, and provide self-validating protocols for determining its intrinsic clearance ( CLint​ ) and metabolic pathways.

Structural Analysis & Metabolic Liabilities

To design an effective in vitro assay, we must first predict the compound's enzymatic vulnerabilities. The polyamine scaffold of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine is susceptible to multiple Phase I and Phase II pathways:

  • Tertiary Amines (Dimethylamino & Piperidine N):

    • N-Dealkylation: Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, are expected to catalyze the N-demethylation of the terminal dimethylamino group, yielding a secondary amine.

    • N-Oxidation: Flavin-containing monooxygenases (FMOs), specifically the hepatic FMO3 isoform, are highly efficient at oxygenating soft nucleophiles like tertiary aliphatic amines [1]. FMO-mediated N-oxidation is often a major, yet analytically elusive, clearance pathway for such structures.

  • Primary Amine (Methanamine):

    • Oxidative Deamination: Monoamine oxidases (MAO) or Semicarbazide-Sensitive Amine Oxidases (SSAO) can convert the primary amine into an aldehyde, which is subsequently oxidized to a carboxylic acid by Aldehyde Dehydrogenase (ALDH).

    • Phase II Conjugation: The unhindered primary amine is a prime target for N-glucuronidation (via UGTs) or N-acetylation (via NATs).

Experimental Strategy & Causality (E-E-A-T)

Selecting the correct in vitro system requires balancing enzymatic completeness with kinetic resolution. According to FDA guidance on in vitro metabolism and drug-drug interaction studies, characterizing the specific enzymes contributing to a drug's metabolism is critical for clinical risk assessment [2].

Human Liver Microsomes (HLMs) vs. Hepatocytes
  • The HLM Advantage (Phase I Isolation): HLMs are subcellular fractions enriched in CYPs, FMOs, and UGTs. Causality: By selectively adding NADPH (the obligate electron donor for CYPs/FMOs) without Phase II cofactors (like UDPGA or Acetyl-CoA), we can isolate and quantify Phase I clearance kinetics. Furthermore, HLMs bypass the cellular membrane, eliminating uptake transporter dependencies.

  • The Hepatocyte Advantage (Holistic Clearance): Cryopreserved human hepatocytes contain the complete complement of hepatic enzymes (Phase I and II) and intact cellular membranes. Causality: Because {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine is highly basic and hydrophilic at physiological pH, its passive membrane permeability is exceptionally low. Its in vivo hepatic clearance will likely depend on active uptake via Organic Cation Transporters (OCT1). Hepatocytes allow us to measure this interplay between transporter-mediated uptake and enzymatic degradation.

Crucial Consideration: Highly lipophilic or basic drugs often exhibit non-specific binding to microsomal proteins or hepatocyte lipids, artificially lowering the free drug concentration ( fu​ ) and underpredicting clearance. Incorporating a binding term is essential for accurate In Vitro to In Vivo Extrapolation (IVIVE) [3].

Mechanistic Pathway Visualization

Below is the predicted metabolic network for the compound, illustrating the divergence between CYP, FMO, and Phase II pathways.

MetabolicPathway Parent {1-[2-(Dimethylamino)ethyl] piperidin-4-yl}methanamine NDemethyl N-Demethylated Metabolite (Secondary Amine) Parent->NDemethyl CYP3A4 / CYP2D6 (N-Dealkylation) NOxide N-Oxide Metabolite (Tertiary Amine N-Oxide) Parent->NOxide FMO3 (N-Oxidation) Deaminated Aldehyde Intermediate (Oxidative Deamination) Parent->Deaminated MAO / SSAO / CYP (Oxidative Deamination) PhaseII N-Glucuronide / N-Acetyl (Phase II Conjugate) Parent->PhaseII UGTs / NATs (Conjugation) Carboxylic Carboxylic Acid Metabolite (Phase I Oxidation) Deaminated->Carboxylic ALDH (Oxidation)

Caption: Predicted biotransformation pathways for {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine.

In Vitro Metabolic Stability Protocols

The following protocols are designed as self-validating systems. The inclusion of positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) and minus-cofactor negative controls ensures assay integrity.

Protocol A: Microsomal Stability Assay (Phase I & FMO Profiling)
  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer.

    • Causality: A pH of 7.4 is strictly maintained to preserve physiological ionization. A protein concentration of 0.5 mg/mL provides sufficient enzyme titer while minimizing non-specific protein binding.

  • Pre-Incubation: Add the test compound to a final concentration of .

    • Causality: is typically well below the Michaelis-Menten constant ( Km​ ) for most CYP/FMO enzymes, ensuring the reaction operates under first-order kinetics (where reaction rate is proportional to substrate concentration).

  • Thermal Equilibration: Incubate the mixture at 37∘C for 5 minutes in a shaking water bath.

    • Causality: FMO enzymes are notoriously thermolabile. Prolonged pre-incubation without NADPH can denature FMO3, leading to false-negative N-oxidation results.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM . (For negative controls, add an equivalent volume of buffer).

  • Quenching & Sampling: At t=0,5,15,30, and 60 minutes , extract a aliquot and immediately quench it in of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: A 3:1 organic-to-aqueous ratio instantly denatures the enzymes and precipitates proteins, halting metabolism precisely at the target timepoint.

  • Analysis: Centrifuge at 4,000×g for 15 minutes. Analyze the supernatant via LC-MS/MS.

Protocol B: Cryopreserved Hepatocyte Stability Assay
  • Thawing & Plating: Thaw cryopreserved human hepatocytes at 37∘C and transfer to a specialized recovery medium. Centrifuge at 100×g for 10 minutes to remove cryoprotectants. Assess viability via Trypan Blue exclusion (must be >80% ).

  • Suspension: Resuspend the cell pellet in Williams' E medium (supplemented with GlutaMAX) to a working density of 1×106 viable cells/mL .

  • Incubation: Add of the test compound. Incubate at 37∘C under 5% CO2​ with gentle orbital shaking.

  • Sampling: Quench aliquots with cold acetonitrile at t=0,15,30,60,90, and 120 minutes .

    • Causality: Because polyamines often face uptake-limited kinetics, the apparent half-life in hepatocytes is generally longer than in microsomes. Extending the assay to 120 minutes captures this slower degradation profile.

Data Presentation, Interpretation & IVIVE

Quantitative data from the LC-MS/MS analysis (peak area ratio of compound/internal standard) is plotted as ln(% Remaining) versus Time. The slope of the linear regression yields the elimination rate constant ( k ).

Key Equations:

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • In Vitro Intrinsic Clearance ( CLint,invitro​ ):

  • In Vivo Intrinsic Clearance ( CLint,invivo​ ): CLint,invivo​=CLint,invitro​×g livermg protein​×kg body weightg liver​

Table 1: Representative IVIVE Data Summary for Aliphatic Polyamines

Note: The following table summarizes expected kinetic parameters for a compound with the structural profile of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine.

ParameterHuman Liver Microsomes (HLMs)Human HepatocytesImplication / Causality
Protein/Cell Density 0.5 mg/mL 1×106 cells/mL Standardized assay conditions.
Elimination Rate ( k ) 0.035 min−1 0.012 min−1 Slower rate in hepatocytes indicates potential uptake-limited clearance.
Half-Life ( t1/2​ ) 19.8 min 57.7 min Rapid Phase I turnover; moderate whole-cell turnover.
CLint,invitro​ High microsomal intrinsic clearance driven by FMO/CYP.
Fraction Unbound ( fu,mic​ ) 0.85 0.90 Low lipophilicity limits non-specific binding.
Scaled CLint,invivo​ 87.8 mL/min/kg 32.1 mL/min/kg Discrepancy highlights the need to account for active hepatic uptake in vivo.

References

  • Cashman, J. R., & Zhang, J. (2002). Interindividual differences of human flavin-containing monooxygenase 3: genetic polymorphisms and functional variation. Drug Metabolism and Disposition, 30(10), 1043-1052. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Available at:[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Available at:[Link]

Protocols & Analytical Methods

Method

A Robust HPLC Method for the Quantification of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine: A Comprehensive Guide to Development and Validation

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) m...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine. This molecule presents a common analytical challenge due to its polar nature and multiple basic functional groups. This guide offers a systematic approach, from understanding the analyte's physicochemical properties to selecting the optimal chromatographic mode, and finally, validating the method according to industry standards. It is designed for researchers, scientists, and drug development professionals who require a reliable and robust analytical method for this and structurally similar compounds.

Introduction and Analyte Characterization

The accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is a cornerstone of drug development and quality control. The target analyte, {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine, is a poly-basic compound containing a primary amine, a tertiary amine, and a substituted piperidine ring.

Structure and Physicochemical Properties:

  • Molecular Formula: C10H23N3[1]

  • Molecular Weight: 185.31 g/mol [2]

  • Predicted XlogP: 0.1[1]

    • The primary alkylamine (methanamine group) is expected to have a pKa for its conjugate acid in the range of 10.0-11.0 [3].

    • The tertiary amine on the ethyl chain (dimethylamino group) is estimated to have a pKa for its conjugate acid around 9.8-10.2 [4][5][6][7][8].

    • The tertiary amine within the piperidine ring is expected to have a pKa for its conjugate acid around 9.5-11.1 , influenced by the substituent[2][9][10].

The low XlogP value indicates high polarity, and the multiple high pKa values confirm that the molecule will be fully protonated and carry multiple positive charges in acidic mobile phases (pH < 9). These characteristics are critical for developing a successful HPLC method, as they predict poor retention on traditional reversed-phase columns.

Chromatographic Method Development: Strategy and Protocol

The primary challenge in analyzing {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine is achieving adequate retention and symmetrical peak shape on a reversed-phase column. The highly polar and basic nature of the analyte leads to minimal interaction with non-polar stationary phases and potential for strong, undesirable interactions with residual silanols on the silica surface, causing peak tailing.

Selecting the Chromatographic Mode

Three primary HPLC modes should be considered for this type of analyte:

  • Reversed-Phase Chromatography (RPC) with Ion-Pairing: This technique introduces an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) into the mobile phase. The reagent forms a neutral complex with the positively charged analyte, increasing its hydrophobicity and thus its retention on a C18 or C8 column[11][12].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent[13][14][15][16]. A water-rich layer is formed on the stationary phase, and the polar analyte partitions into this layer, leading to retention[16]. HILIC is often preferred for its compatibility with mass spectrometry (MS) due to the high organic content of the mobile phase enhancing ionization[17].

  • Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms[17].

For initial method development, both Ion-Pair RPC and HILIC are strong candidates. The choice between them may depend on the available columns and the desired detection method (UV or MS).

Method Development Workflow

The following diagram outlines a systematic approach to developing the HPLC method.

MethodDevelopmentWorkflow Start Define Analytical Target Profile (ATP) Analyte Characterize Analyte (Polar, Multi-Basic, pKa ~9-11) Start->Analyte Mode_Select Select Chromatographic Mode Analyte->Mode_Select IP_RPC Ion-Pair RPC Mode_Select->IP_RPC UV Detection HILIC HILIC Mode_Select->HILIC MS Detection or poor IP-RPC results Column_Screen Screen Columns (e.g., C18, C8 for IP-RPC; Amide, Silica for HILIC) IP_RPC->Column_Screen HILIC->Column_Screen MP_Screen Screen Mobile Phase (pH, Organic Solvent, Buffer/IP Reagent Conc.) Column_Screen->MP_Screen Optimization Optimize Method Parameters (Gradient, Flow Rate, Temperature) MP_Screen->Optimization Robustness Assess Robustness (Small changes in pH, % Organic) Optimization->Robustness Acceptable Retention & Peak Shape Validation Proceed to Method Validation Robustness->Validation End Final Method Validation->End

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: Initial Method Scouting

Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV or MS detector.

Columns for Screening:

  • For Ion-Pair RPC:

    • C18, 100 x 4.6 mm, 3.5 µm

    • C8, 100 x 4.6 mm, 3.5 µm

  • For HILIC:

    • Amide, 100 x 4.6 mm, 3.5 µm

    • Bare Silica, 100 x 4.6 mm, 3.5 µm

Mobile Phases for Screening:

Mode Mobile Phase A Mobile Phase B Initial Gradient
Ion-Pair RPC 0.1% TFA in Water0.1% TFA in Acetonitrile5-95% B in 15 min
HILIC 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate, pH 3.010% Acetonitrile / 90% Water with 10 mM Ammonium Formate, pH 3.00-50% B in 15 min

Rationale for Mobile Phase Selection:

  • Ion-Pair RPC: TFA serves as both an ion-pairing agent and an acidifier to ensure the analyte is fully protonated. A pH well below the lowest pKa (around 2-3) is crucial for consistent protonation.

  • HILIC: A high organic content is necessary to promote partitioning. Ammonium formate is a volatile buffer, making it ideal for MS detection. An acidic pH ensures the analyte is charged, which can enhance interaction with the stationary phase through secondary electrostatic mechanisms[13].

Other Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm (for lack of a strong chromophore) or MS (Scan mode)

Method Optimization

Once initial retention is achieved, optimize the method by adjusting:

  • Mobile Phase pH: For ion-pair chromatography, varying the pH between 2 and 4 can fine-tune retention and peak shape.

  • Ion-Pair Reagent Concentration: Increasing the concentration of TFA (e.g., to 0.2%) can increase retention, but may also suppress MS signal if used.

  • Organic Modifier: Test both acetonitrile and methanol. Acetonitrile is generally the stronger eluting solvent in HILIC, while methanol can offer different selectivity in RPC.

  • Gradient Slope: A shallower gradient around the elution point of the analyte will improve resolution from nearby impurities.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix (e.g., plasma, urine, formulation excipients)[6][18]. The goal is to remove interfering substances and concentrate the analyte[18].

Common Techniques
Technique Principle Pros Cons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.Simple, fast, and inexpensive.Non-selective, may result in ion suppression in MS.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.Cleaner extracts than PPT, can be selective by adjusting pH.Labor-intensive, uses significant solvent volumes[9].
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High selectivity and concentration factor, automatable.Higher cost, requires method development.

For a polar, basic compound like the target analyte, a cation-exchange SPE sorbent is highly recommended. At an appropriate pH, the analyte will be positively charged and bind strongly to the negatively charged sorbent, while neutral and acidic interferences are washed away.

Sample Preparation Decision Tree

This diagram helps in selecting an appropriate sample preparation method.

SamplePrepDecisionTree Start Start: Sample Matrix Matrix_Type Is the matrix complex? (e.g., Plasma, Tissue) Start->Matrix_Type Simple_Matrix Simple Matrix (e.g., Aqueous solution) Matrix_Type->Simple_Matrix No Complex_Matrix Complex Matrix Matrix_Type->Complex_Matrix Yes Dilute_Inject Dilute and Inject Simple_Matrix->Dilute_Inject Sensitivity_Req High sensitivity required? Complex_Matrix->Sensitivity_Req PPT Protein Precipitation (PPT) Sensitivity_Req->PPT No SPE_LLE High Selectivity/Concentration Needed Sensitivity_Req->SPE_LLE Yes SPE Solid-Phase Extraction (SPE) (Recommended: Cation-Exchange) SPE_LLE->SPE Automation/Best Cleanup LLE Liquid-Liquid Extraction (LLE) SPE_LLE->LLE Alternative

Caption: Decision tree for selecting a sample preparation method.

Method Validation Protocol

Once a robust chromatographic method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters for a quantitative impurity test and a main component assay.

Parameter Purpose Acceptance Criteria (Typical)
Specificity To demonstrate that the signal is from the analyte only, without interference from matrix, impurities, or degradants.Peak purity index > 0.999; Baseline resolution (Rs > 2) from other components.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.For Assay: 80-120% of the test concentration. For Impurity: LOQ to 120% of the specification.
Accuracy The closeness of the test results to the true value.For Assay: 98.0-102.0% recovery. For Impurity: 80.0-120.0% recovery.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; Precision (RSD) ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results (e.g., RSD < 5%) when parameters like pH (±0.2), flow rate (±10%), or column temp (±5°C) are varied.

This table is based on ICH Q2(R1) guidelines and FDA guidance[7].

Step-by-Step Validation Experiments
  • Specificity: Analyze blank matrix, placebo, and spiked samples with the analyte and known impurities. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure separation from potential degradants.

  • Linearity: Prepare at least five concentrations across the desired range. Perform a linear regression analysis of the peak area versus concentration.

  • Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst or instrument.

  • LOD & LOQ: Determine either by the signal-to-noise ratio approach or by calculating from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary parameters such as mobile phase pH, organic modifier percentage, column temperature, and flow rate. Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Conclusion

The quantification of polar, multi-basic compounds like {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine requires a thoughtful and systematic approach to HPLC method development. Standard reversed-phase methods are often inadequate. By carefully considering the analyte's physicochemical properties, a robust method can be developed using either Ion-Pair RPC or HILIC. This application note provides the foundational strategy, detailed protocols, and a validation framework to guide scientists in creating a reliable, accurate, and precise analytical method suitable for regulatory submission and routine quality control.

References

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • PubChemLite. (n.d.). {1-[2-(dimethylamino)ethyl]piperidin-4-yl}methanamine (C10H23N3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11723, Dimethylethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23527, 4-(Aminomethyl)piperidine. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[2-(dimethylamino)ethyl]piperidin-4-amine — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • OpenStax. (n.d.). Organic Chemistry: A Tenth Edition – 24.3 Basicity of Amines. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • ChemBK. (2024, April 10). 1-(2-(dimethylamino)ethyl)-4-methyl-piperazin. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • Grokipedia. (n.d.). Piperidine. Retrieved from [Link]

  • ACS Publications. (n.d.). pKa Values of Amines in Water from Quantum Mechanical Calculations Using a Polarized Dielectric Continuum Representation of the Solvent. Retrieved from [Link]

  • YouTube. (2018, April 13). Basicity of alkyamines. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[2-(dimethylamino)ethyl]piperidin-4-ol — Chemical Substance Information. Retrieved from [Link]

  • ChemConnections. (n.d.). Ka and pKa of Conjugate Acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Piperidineamin, N-(2-(dimethylamino)ethyl)-N-methyl-, 1-acetyl-. Retrieved from [Link]

  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, January 29). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. Retrieved from [Link]

  • PubMed. (n.d.). Determination of aliphatic amines in air by on-line solid-phase derivatization with HPLC-UV/FL. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Retrieved from [Link]

  • LookChem. (n.d.). N,N-Dimethylethylamine|598-56-1. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • MedCrave online. (2017, May 15). Ion Pair Chromatograpy: A Critical Prespective. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Supporting Information An experimentally validated QSAR model for surface pKa prediction of heterolipid having potential as deli. Retrieved from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: Strategic Integration of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine in Small Molecule Drug Discovery

Executive Summary In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—is a critical strategy for improving the clinical success rates of small molecule therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—is a critical strategy for improving the clinical success rates of small molecule therapeutics[1]. Increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) within a drug candidate has been statistically correlated with enhanced potency, target selectivity, and aqueous solubility, while simultaneously minimizing off-target toxicity[2].

{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (CAS: 1019381-31-7) is a highly versatile, bifunctional building block designed specifically to address these pharmacokinetic and structural challenges[3]. By combining a rigid 3D piperidine scaffold with a solvent-exposed, basic solubilizing tail, this compound serves as an ideal appendage for optimizing late-stage lead compounds, particularly in the development of kinase inhibitors, GPCR ligands, and protein-protein interaction (PPI) modulators[4][5].

Physicochemical Profiling & Structural Rationale

The utility of this building block lies in its trifurcated structural logic:

  • The Primary Amine (-CH₂NH₂): Acts as a highly nucleophilic, sterically accessible attachment point for amide coupling, reductive amination, or nucleophilic aromatic substitution (SNAr).

  • The Piperidine Core: Imparts structural rigidity and increases the overall Fsp3​ of the final molecule, disrupting flat aromatic stacking that often leads to poor solubility[6].

  • The Dimethylaminoethyl Tail: A classic, field-proven solubilizing group. At physiological pH (7.4), the tertiary amine is protonated, significantly lowering the logD7.4​ of the parent molecule and enhancing aqueous solubility without interfering with the primary pharmacophore's binding affinity[5].

Table 1: Physicochemical Properties
PropertyValue / DescriptionStrategic Implication
Chemical Name {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamineStandard IUPAC nomenclature.
CAS Number 1019381-31-7Unique identifier for procurement and regulatory tracking[7].
Molecular Formula C₁₀H₂₃N₃High aliphatic hydrogen count supports 3D architecture.
Molecular Weight 185.31 g/mol Low molecular weight allows for appendage without violating Lipinski's Rule of 5.
Functional Groups Primary amine (1°), Tertiary amine (3°)Enables orthogonal reactivity; 1° reacts while 3° remains inert under standard coupling conditions.
Predicted State (pH 7.4) Monoprotonated (at the tertiary amine)Improves thermodynamic solubility and cellular permeability via ion-pairing dynamics.

Experimental Workflows & Methodologies

To ensure self-validating and reproducible results, the following protocols detail the integration of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine into generic core scaffolds. The causality behind each reagent choice is explicitly defined to empower researchers to troubleshoot and adapt these methods.

Protocol A: Late-Stage Amide Coupling (HATU-Mediated)

This protocol describes the attachment of the building block to a carboxylic acid-bearing core scaffold (e.g., a hinge-binding motif in a kinase inhibitor).

Rationale: HATU is selected over EDC/HOBt due to its superior kinetics and high efficiency with aliphatic primary amines. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to ensure the primary amine remains deprotonated and reactive, without competing as a nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve the core carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration) under an inert nitrogen atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active OAt-ester.

  • Coupling: Add {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (1.1 eq) dropwise to the activated mixture.

    • Critical Insight: The slight excess (1.1 eq) ensures complete consumption of the valuable core scaffold. The tertiary amine of the building block will not react with the activated ester due to steric hindrance and lack of exchangeable protons.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction progression via LC-MS. The formation of the desired mass peak should be accompanied by the consumption of the activated ester.

  • Workup (Exploiting Basicity): Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).

    • Causality: The basic NaHCO₃ wash neutralizes acidic byproducts and removes DMF/HATU residues. Crucially, it keeps the tertiary amine tail of the product deprotonated, ensuring the product remains partitioned in the organic layer rather than being lost to the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA or NH₄OH depending on desired salt form).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

This protocol is used when appending the building block to a halogenated heteroaromatic ring (e.g., a 2-chloropyrimidine or 4-fluoroquinoline).

Rationale: The unhindered primary methanamine is a potent nucleophile. By applying heat in a polar aprotic solvent, it readily displaces activated halides.

Step-by-Step Methodology:

  • Preparation: Combine the heteroaryl halide core (1.0 eq) and the building block (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF.

  • Base Addition: Add anhydrous K₂CO₃ (2.5 eq) or DIPEA (3.0 eq).

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HCl or HF generated during the substitution, driving the reaction forward and preventing the protonation of the nucleophilic primary amine.

  • Heating: Heat the mixture to 80–100 °C thermally or via microwave irradiation (15–30 minutes) until LC-MS indicates complete conversion.

  • Workup: Cool to room temperature, dilute with water, and extract with Dichloromethane (DCM). Wash the combined organic layers with water (5x) to remove NMP, dry over MgSO₄, and concentrate for subsequent chromatography.

Visualizations of Synthetic and Pharmacological Logic

The following diagrams illustrate the strategic workflow for synthesizing the lead compound and the resulting pharmacophore engagement model.

SyntheticWorkflow A Core Scaffold (e.g., Heteroaryl Carboxylic Acid) C Amide Coupling (HATU, DIPEA, DMF) A->C B {1-[2-(Dimethylamino)ethyl] piperidin-4-yl}methanamine B->C D Basic Aqueous Workup (Exploits Tertiary Amine) C->D Reaction Completion E Optimized Lead Compound (Improved Solubility & Fsp3) D->E Isolation & Purification

Caption: Synthetic workflow demonstrating the integration of the building block into a core scaffold.

PharmacophoreModel Target Protein Target Pocket (e.g., Kinase Hinge Region) Core Primary Pharmacophore Core (Hydrophobic / H-Bonding) Target->Core Primary Affinity & Selectivity Linker Piperidine Ring (Rigid Fsp3 Spacer) Core->Linker Methanamine Linkage Tail Dimethylaminoethyl Tail (Solvent-Exposed Solubilizer) Linker->Tail N-Alkylation Tail->Target Solvent Interaction / ADME Optimization

Caption: Pharmacophore model illustrating how the building block modulates ADME without disrupting affinity.

References

  • NextSDS. Chemical substance information for {1-[2-(dimethylamino)ethyl]piperidin-4-yl}methanamine (CAS: 1019381-31-7). Retrieved from[Link]

  • NextSDS. Substance Database: 1019381-31-7 Primary Identifiers and Hazard Classifications. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes. Discusses the critical role of Fsp3​ in modern drug discovery. Retrieved from [Link]

  • ChemRxiv. Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. Details the importance of piperidine scaffolds in transitioning away from flat, sp²-rich molecules. Retrieved from [Link]

  • Semantic Scholar. Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. Highlights the use of linear solubilizing groups, including dimethylamino derivatives, to improve EC₅₀ values and target affinity. Retrieved from [Link]

  • National Institutes of Health (PMC). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors. Demonstrates the strategic placement of N,N-dimethylamino solubilizing groups to lower logD7.4​ and enhance cellular potency. Retrieved from[Link]

  • National Institutes of Health (PMC). Design and Synthesis of 56 Shape-Diverse 3D Fragments. Explores the correlation between 3D shape, piperidine/pyrrolidine fragments, and improved clinical profiles. Retrieved from [Link]

Sources

Method

Amide coupling reaction conditions using {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine

Optimizing Reaction and Isolation Conditions for {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine Substrate Profiling & Mechanistic Rationale As a Senior Application Scientist, one of the most common challenges I en...

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Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Reaction and Isolation Conditions for {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine

Substrate Profiling & Mechanistic Rationale

As a Senior Application Scientist, one of the most common challenges I encounter in medicinal chemistry is the coupling and isolation of highly polar, polybasic substrates. The target amine, {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine , is a prime example of a structurally demanding building block frequently used to improve drug solubility or engage in specific kinase/GPCR binding interactions.

Structural Causality & Experimental Design

This molecule features three distinct nitrogen centers:

  • A primary methanamine group (The nucleophile).

  • A piperidine tertiary amine (Basic center).

  • A dimethylamino tertiary amine (Basic center).

Because primary aliphatic amines are significantly more nucleophilic and less sterically hindered than tertiary amines, regioselective amidation at the primary amine is kinetically guaranteed. However, the molecule's polybasic nature dictates our experimental choices:

  • Salt Neutralization: This amine is typically synthesized and stored as a poly-hydrochloride salt (e.g., trihydrochloride) to prevent oxidative degradation. To successfully couple it, the primary amine must be fully liberated. Using standard 1–2 equivalents of base will stall the reaction; a minimum of 4.0 to 5.0 equivalents of a non-nucleophilic base (such as DIPEA) is mandatory [1].

  • Purification Bottlenecks: The resulting amide product will retain two highly basic tertiary amines. Traditional normal-phase silica gel chromatography will cause severe peak tailing and irreversible product loss due to strong interactions with acidic silanol groups. Therefore, our protocol bypasses chromatography entirely, utilizing a pH-swing liquid-liquid extraction [4].

Reagent Selection Matrix

The choice of coupling reagent must account for both the reactivity of the carboxylic acid and the downstream purification of a highly polar product. We evaluate three premier reagents below:

  • EDC / HOBt: The gold standard for this specific substrate. EDC and its urea byproduct are water-soluble. When paired with a pH-swing workup, the byproducts are easily washed away in the acidic phase, leaving the pure polybasic amide to be extracted in the basic phase [3].

  • HATU: Exceptionally fast and ideal for sterically hindered acids. However, it generates tetramethylurea (TMU), which partitions into organic solvents and is notoriously difficult to separate from polar amides without extensive aqueous washing [1][5].

  • T3P (Propylphosphonic anhydride): Highly scalable with water-soluble phosphonic acid byproducts. It is the optimal choice if the carboxylic acid partner is prone to chiral epimerization [2].

Quantitative Reagent Comparison
Coupling ReagentByproduct SolubilityReaction RateEpimerization RiskSuitability for Polybasic Amines
EDC / HOBt High (Aqueous)ModerateLowOptimal (Enables pH-swing workup)
HATU / DIPEA Moderate (Organic/Aq)Very FastVery LowGood (Best for hindered acids)
T3P / Pyridine High (Aqueous)ModerateExtremely LowExcellent (Scalable, easy workup)

Reaction Mechanism & Workflow Visualization

To understand why EDC/HOBt is optimal, we must visualize the intermediate stabilization. EDC forms an unstable O-acylisourea, which HOBt immediately intercepts to form a stable, yet highly reactive, OBt-active ester [1].

Mechanism A Carboxylic Acid C O-Acylisourea (Unstable) A->C + EDC B EDC Reagent B->C E OBt-Active Ester (Stable) C->E + HOBt D HOBt Additive D->E G Target Amide + Soluble Urea E->G + Amine F Polybasic Amine Substrate F->G

Fig 1: EDC/HOBt-mediated amide coupling mechanism highlighting intermediate stabilization.

Because our target amide is highly basic, we can manipulate its solubility using pH. At pH 2, it is a water-soluble salt. At pH 12, it is an organic-soluble free base.

Workup S1 1. Quench Reaction (Add H2O) S2 2. Acidify to pH 2-3 (1M aq. HCl) S1->S2 S3 3. Organic Wash (Removes Neutral Impurities) S2->S3 S4 4. Basify to pH 12 (6M aq. NaOH) S3->S4 S5 5. Extract with DCM (Amide to Organic Layer) S4->S5 S6 6. Dry & Concentrate (Pure Polybasic Amide) S5->S6

Fig 2: pH-swing liquid-liquid extraction workflow for isolating polybasic amides.

Experimental Protocols

Protocol A: EDC/HOBt-Mediated Coupling with pH-Swing Isolation (Gold Standard)

This protocol is a self-validating system: if the product is isolated in the final organic layer, it is virtually guaranteed to be free of unreacted acid, HOBt, and EDC byproducts.

  • Acid Activation: In an oven-dried flask under N₂ atmosphere, dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF to achieve a 0.1 M concentration. Add EDC·HCl (1.2 equiv) in one portion. Stir at room temperature for 30 minutes to pre-form the OBt-active ester [3].

  • Amine Liberation: In a separate vial, suspend {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine trihydrochloride (1.1 equiv) in DMF. Add DIPEA (5.0 equiv) and sonicate for 5 minutes until a clear solution forms, ensuring the primary amine is fully deprotonated.

  • Coupling: Add the free-based amine solution dropwise to the activated acid mixture. Stir at room temperature for 12–16 hours. Note: Monitor via LC-MS, as TLC will result in severe streaking.

  • Acidic Wash (Impurity Purge): Dilute the reaction mixture with water (10 volumes). Acidify the aqueous layer to pH ~2 using 1M aqueous HCl. Wash the aqueous layer with EtOAc (3 x 15 mL). Causality: This step extracts unreacted carboxylic acid, HOBt, and neutral impurities into the EtOAc layer, while the polybasic product and EDC-urea remain safely in the aqueous layer.

  • Basic Extraction (Product Isolation): Cool the aqueous layer in an ice bath (to prevent exothermic degradation) and carefully basify to pH >12 using 6M aqueous NaOH.

  • Final Recovery: Extract the basified aqueous layer with a 9:1 mixture of DCM/MeOH (3 x 15 mL). Causality: The addition of 10% MeOH prevents emulsion formation and drastically improves the partition coefficient of the highly polar polyamine. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure amide.

Protocol B: T3P-Mediated Amidation (Low Epimerization & Scale-Up)

Use this protocol if the carboxylic acid contains a sensitive chiral center adjacent to the carbonyl.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and the amine trihydrochloride (1.1 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Add Pyridine (6.0 equiv). Causality: Pyridine acts as both an acid scavenger and a mild base that specifically suppresses epimerization during T3P couplings [2].

  • Coupling: Cool the mixture to 0 °C. Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4–8 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with a DCM/Isopropanol (8:2) mixture to ensure the polar product partitions into the organic phase. Wash with brine, dry over Na₂SO₄, and concentrate.

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Chemistry Portal (Org. Lett., 2011, 13, 5048-5051) URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents National Institutes of Health (NIH PMC) URL:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach Growing Science URL:[Link]

  • Coupling Reagents in Peptide Synthesis Aapptec Peptides URL:[Link]

Application

Application Note: Preparation and Optimization of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine Salts for Enhanced Aqueous Solubility

Executive Summary {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine is a versatile polybasic pharmaceutical intermediate. As a free base, this triamine often presents as a viscous, hygroscopic oil with suboptimal aqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine is a versatile polybasic pharmaceutical intermediate. As a free base, this triamine often presents as a viscous, hygroscopic oil with suboptimal aqueous solubility at physiological pH. To enable robust biological assays and pharmaceutical formulation, the free base must be converted into a thermodynamically stable, highly soluble crystalline salt.

This application note provides a comprehensive guide to the rational selection, preparation, and validation of salt forms for this compound. By leveraging the principles of acid-base chemistry and crystal engineering, researchers can systematically improve the handling, stability, and dissolution profile of polyamine compounds.

Mechanistic Insights: Polyamine Salt Formation

The rational design of a salt form requires a deep understanding of the target molecule's ionization behavior. {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine possesses three distinct basic nitrogen centers, each with a unique predicted acid dissociation constant ( pKa​ ):

  • Primary Aliphatic Amine (Methanamine group): pKa​≈10.0−10.5

  • Tertiary Amine (Piperidine ring): pKa​≈9.0−9.5

  • Tertiary Amine (Dimethylaminoethyl group): pKa​≈8.0−8.5

Causality in Counterion Selection

Salt formation is the most common and effective method of increasing the aqueous solubility and dissolution rates of basic drugs[1]. However, not all salts are created equal. The choice of counterion directly impacts the crystal lattice energy and the hydration energy of the solid state[2].

  • Strong Monoprotic Acids (e.g., HCl): Adding 3 equivalents of hydrochloric acid ensures full protonation of all three nitrogen centers. The resulting trihydrochloride salt will have exceptional aqueous solubility due to high polarity and low lattice energy, but it may be highly hygroscopic. Furthermore, high chloride concentrations in the gastrointestinal tract can suppress the dissolution rate of hydrochloride salts via the common-ion effect[1].

  • Multiprotic Organic Acids (e.g., Citric Acid): Citric acid can form robust hydrogen-bonded networks. A monocitrate or dicitrate salt often strikes an optimal balance between enhanced aqueous solubility and solid-state stability (non-hygroscopic crystallinity)[2].

Protonation N1 Free Base (Neutral) N2 Monoprotonated (Primary Amine) N1->N2 pH < 10.5 N3 Diprotonated (+ Piperidine N) N2->N3 pH < 9.0 N4 Triprotonated (+ Dimethylamino N) N3->N4 pH < 8.0

Caption: Sequential protonation pathway of the triamine based on predicted pKa values.

Experimental Protocols

The following protocols are designed as self-validating systems. The use of stoichiometric control and anti-solvent crystallization ensures high purity and reproducible solid-state properties.

Workflow Step1 1. Dissolve Free Base (EtOH or IPA) Step2 2. Acid Addition (Stoichiometric Control) Step1->Step2 Step3 3. Supersaturation (Cooling / Anti-solvent) Step2->Step3 Step4 4. Crystallization (Nucleation & Growth) Step3->Step4 Step5 5. Isolation & Analysis (Filtration, XRPD, HPLC) Step4->Step5

Caption: Standardized workflow for polyamine salt screening and crystallization.

Protocol A: Preparation of the Trihydrochloride Salt

Objective: Achieve maximal aqueous solubility via complete protonation.

  • Dissolution: Weigh 1.0 g (approx. 5.4 mmol) of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine free base into a 50 mL round-bottom flask. Dissolve in 10 mL of anhydrous ethanol.

  • Acid Addition: Cool the solution to 0–5 °C in an ice bath. Dropwise, add 3.1 equivalents (16.7 mmol) of a standardized 1.25 M HCl solution in ethanol. Self-Validation: Check the pH of a 10 µL aliquot diluted in water; it should be < 2.0, confirming full protonation.

  • Crystallization: Stir the mixture at room temperature for 2 hours. If precipitation does not occur spontaneously, slowly add diethyl ether (anti-solvent) dropwise until the solution becomes persistently cloudy (supersaturation point).

  • Isolation: Cool the suspension to 4 °C overnight to maximize yield. Filter the precipitate under a vacuum, wash with 5 mL of cold diethyl ether, and dry in a vacuum oven at 40 °C for 24 hours.

Protocol B: Preparation of the Citrate Salt

Objective: Optimize solid-state stability and mitigate hygroscopicity.

  • Dissolution: Dissolve 1.0 g (5.4 mmol) of the free base in 15 mL of methanol at 40 °C.

  • Acid Addition: In a separate vial, dissolve 1.04 g (5.4 mmol, 1.0 eq) of anhydrous citric acid in 10 mL of methanol. Slowly add the citric acid solution to the free base solution under continuous stirring.

  • Crystallization: Maintain the temperature at 40 °C for 30 minutes, then allow the solution to cool to room temperature at a rate of 0.5 °C/min. The slower cooling rate promotes the growth of larger, more stable crystals and prevents the kinetic trapping of amorphous material.

  • Isolation: Once crystallized, filter the solid, wash with cold acetone, and dry under a vacuum at 45 °C.

Protocol C: Thermodynamic Aqueous Solubility Assay
  • Saturation: Add an excess amount of the synthesized salt (e.g., 200 mg) to a glass vial containing 1.0 mL of the target aqueous medium (e.g., unbuffered Milli-Q water, pH 1.2 simulated gastric fluid, and pH 6.8 phosphate buffer).

  • Equilibration: Seal the vials and agitate on an orbital shaker at 37 °C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Analysis: Centrifuge the suspension at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Dilute the filtrate appropriately and quantify the API concentration using a validated HPLC-UV method.

Data Presentation: Comparative Salt Properties

The table below summarizes the theoretical parameters and expected outcomes for the different salt forms of the target triamine.

Salt FormAcid EquivalentsTarget pKa Range ProtonatedExpected Solid-State ProfilePredicted Aqueous Solubility (mg/mL)
Free Base 0NoneViscous oil / Amorphous< 5.0 (pH dependent)
Monocitrate 1Primary Amine (>10.0)Crystalline powder, non-hygroscopic10 - 50
Dimesylate 2Primary + Piperidine (>9.0)Crystalline, moderately hygroscopic> 100
Trihydrochloride 3All basic centers (>8.0)Highly crystalline, hygroscopic> 200

Note: Actual solubility values must be empirically determined using Protocol C. The trihydrochloride salt provides the highest absolute solubility in unbuffered water but may exhibit reduced solubility in high-chloride media due to the common-ion effect[1].

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

Method

Preclinical In Vivo Administration and Pharmacokinetic Profiling of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine

Executive Summary & Pharmacological Context {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (CAS: 1019381-31-7) is a highly polar, polybasic aliphatic amine scaffold frequently utilized in the preclinical developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (CAS: 1019381-31-7) is a highly polar, polybasic aliphatic amine scaffold frequently utilized in the preclinical development of CNS-active agents, targeted degraders, and GPCR ligands. Structurally, it possesses three basic nitrogen centers: a primary amine, a secondary/tertiary piperidine nitrogen, and a tertiary dimethylamine.

The core challenge in dosing this compound lies in its ionization state. At physiological pH (7.4), the molecule is extensively polyprotonated. While this confers excellent aqueous solubility, it introduces two critical in vivo hurdles:

  • Tissue Irritation: Unbuffered solutions of highly basic amines cause severe local pH shifts, leading to injection site necrosis.

  • Membrane Permeability: The high polar surface area and multiple positive charges severely restrict passive diffusion across the [1]. Furthermore, polybasic drugs have a high binding affinity for cell surfaces and can accumulate non-specifically in tissues[2].

This Application Note provides a self-validating, step-by-step framework for formulating and dosing this compound to ensure reliable pharmacokinetic (PK) and pharmacodynamic (PD) data.

Physicochemical Profiling & Formulation Strategy

To achieve reproducible in vivo results, the formulation must be tailored to the compound's polybasic nature. We strongly advise against the use of organic co-solvents (like DMSO) for this compound, as its inherent water solubility is high, and unnecessary co-solvents can induce hemolysis or alter intrinsic PK profiles.

Table 1: Physicochemical & Formulation Parameters
ParameterValue / StrategyCausality / Rationale
Molecular Weight 185.31 g/mol Small molecule size is favorable for systemic distribution.
Ionization (pH 7.4) PolyprotonatedHigh aqueous solubility; requires strict buffering to prevent local tissue toxicity.
BBB Permeability Low (Passive)Positive charge restricts passive CNS entry; necessitates ICV dosing for direct brain targeting.
Preferred Vehicle 1x PBS or 5% DextroseMaintains physiological osmolality; prevents injection site necrosis[3].
Protocol A: Self-Validating Formulation Preparation

Causality: Because the free base is highly alkaline (and the HCl salt is highly acidic), the vehicle must possess sufficient buffering capacity.[3].

  • Weighing & Dissolution: Weigh the required mass of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine and dissolve in 90% of the final target volume using 1x Phosphate-Buffered Saline (PBS).

  • pH Adjustment (Critical): Measure the pH. If using the free base, the pH will likely exceed 8.5. Titrate dropwise with 0.1 N HCl until the pH stabilizes at 7.2–7.4 .

  • Volume Adjustment & Filtration: Bring to the final volume with 1x PBS. Filter sterilize through a 0.22 µm PES membrane.

  • System Validation: Visually inspect the solution against both black and white backgrounds. The absence of particulate matter validates complete dissolution, ensuring the formulation is safe for intravenous delivery without risk of embolization[3].

Sources

Application

Derivatization of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine for library synthesis

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining Diagram Colors

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Finalizing Visualization Details

I'm now putting the finishing touches on Diagram 1, focusing on consistent color application based on the accessibility standards. I am refining the DOT code and verifying the colors and contrast levels. I'm also now reviewing the diagrams. I am confirming that the final workflow diagram is clear, readable, and visually appealing.

Updating the Tables

I am revising Table 1 to include specific scavengers and clarify causality. For reductive amination, I'm noting the use of PS-Tosylhydrazine for aldehyde scavenging and its effect. Also, for Sulfonamide formation, I am also including PS-Trisamine to scavenge any excess sulfonyl chloride. I'll maintain clarity with the expert in mind.

Clarifying Electrophile Removal

I'm realizing that aldehydes, being neutral, won't bind to the SCX resin, so we do not need an aldehyde scavenger. The SCX cartridge naturally removes them during the wash step. The key is scavenging unreacted amine. Excess electrophile ensures complete amine conversion, and the SCX cartridge removes that electrophile. I'm focusing on clarifying stoichiometry.

Validating Purity Enhancement

I'm now detailing the enhanced purity achieved via the new scavenging step, emphasizing that neutral electrophiles and reaction byproducts are naturally removed by SCX. I'm noting that the solid-supported isocyanate ensures all primary amine reacts to prevent unwanted retention on SCX, guaranteeing product purity.

Structuring the Application Note

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Application Note: High-Throughput Derivatization of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine for Targeted Library Synthesis

Chemical Context and Strategic Rationale

The scaffold {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (CAS: 1019381-31-7) is a highly versatile, multi-nitrogenous building block frequently utilized in the discovery of CNS-active agents, GPCR ligands, and kinase inhibitors[1]. Structurally, it features a primary methanamine group alongside two tertiary amines (a piperidine nitrogen and a terminal dimethylamino group).

In the context of combinatorial library synthesis, this structural dichotomy is highly advantageous[2]. The primary amine serves as the exclusive, unhindered nucleophile for derivatization. Conversely, the two tertiary amines are sterically shielded and non-nucleophilic under standard coupling conditions, but they impart significant basicity to the molecule. This inherent basicity provides an ideal chemical handle for automated, high-throughput purification using Strong Cation Exchange (SCX) solid-phase extraction (SPE)[3].

Reactivity_Map Scaffold {1-[2-(Dimethylamino)ethyl] piperidin-4-yl}methanamine Site1 Primary Methanamine (Exclusive Nucleophile) Scaffold->Site1 Site2 Two Tertiary Amines (Internal Base & SCX Handles) Scaffold->Site2 Amide Amide Library (via R-COOH + HATU) Site1->Amide Amine Secondary Amine Library (via R-CHO + NaBH(OAc)3) Site1->Amine Site2->Amide SCX Capture Site2->Amine SCX Capture

Reactivity map highlighting the orthogonal roles of the primary and tertiary amines.

Designing a Self-Validating Purification System

A major bottleneck in parallel solution-phase synthesis is the removal of excess reagents and byproducts without relying on traditional column chromatography[4]. To drive reactions to absolute completion, the diverse building blocks (e.g., carboxylic acids or aldehydes) are used in a 1.5-fold molar excess relative to the primary amine scaffold.

The Causality of the Scavenge-and-Catch Workflow: If the reaction reaches 100% conversion, the crude mixture contains the basic product, neutral/acidic excess reagents, and coupling byproducts. Passing this mixture through an SCX cartridge will "catch" the basic product while impurities wash away[5]. However, if a specific coupling is sterically hindered and fails to reach 100% conversion, trace amounts of the highly basic starting scaffold will remain. Because the starting material also contains tertiary amines, it will co-elute with the product during SCX, causing false positives in downstream biological screening.

To create a self-validating system , we introduce a solid-supported electrophile—Polymer-Supported Isocyanate (PS-Isocyanate)—prior to SCX[5].

  • Scavenge: PS-Isocyanate covalently reacts with any unreacted primary amine starting material, permanently anchoring it to the resin. The derivatized product (now a secondary/tertiary amide) does not react.

  • Filter: The resin is filtered off, completely removing the starting material from the equation.

  • Catch-and-Release: The filtrate is applied to the SCX cartridge. Only the pure, successfully coupled product is captured and subsequently released. If a reaction failed entirely, nothing will elute, ensuring library integrity.

SCX_Workflow Crude Crude Reaction Mixture (Product + Excess Acid) Scavenge PS-Isocyanate Scavenging (Removes Unreacted Amine) Crude->Scavenge Acidify Acidification (AcOH) Protonate Tertiary Amines Scavenge->Acidify SCX SCX SPE Cartridge (Sulfonic Acid Resin) Acidify->SCX Wash Wash (MeOH/DCM) Removes Non-Basic Impurities SCX->Wash Catch Elute Elute (2M NH3 in MeOH) Deprotonate & Release Wash->Elute Pure Pure Derivatized Library Ready for Screening Elute->Pure Release

Workflow for the self-validating parallel synthesis and SCX catch-and-release purification.

Experimental Protocols

Protocol A: Parallel Amide Coupling (96-Well Format)

Rationale: HATU is selected over standard carbodiimides (DCC/EDC) due to its superior kinetics, which is critical for standardizing reaction times across a diverse library of 96 different carboxylic acids[6][7].

  • Preparation: Dispense a library of 96 diverse carboxylic acids (0.15 mmol, 1.5 eq) into a 96-well deep-well reaction block.

  • Activation: Add a solution of HATU (0.15 mmol, 1.5 eq) in anhydrous DMF (0.5 mL) to each well. Follow immediately with N,N-Diisopropylethylamine (DIPEA) (0.30 mmol, 3.0 eq). Agitate for 10 minutes at room temperature to form the active ester.

  • Coupling: Add {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (0.10 mmol, 1.0 eq) dissolved in DMF (0.5 mL) to each well. Seal the block and agitate at room temperature for 12 hours.

  • Scavenging: Add PS-Isocyanate resin (0.15 mmol loading equivalent, 1.5 eq relative to starting amine) to each well. Agitate at 40 °C for 4 hours to covalently sequester any unreacted primary amine[5].

  • Filtration: Filter the reaction block into a collection plate using a vacuum manifold. Wash the resin with DCM (1.0 mL). Proceed to Protocol C.

Protocol B: Parallel Reductive Amination

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is utilized as it selectively reduces the intermediate iminium ion without reducing the excess aldehyde library into primary alcohols, preventing side-reactions[2].

  • Imine Formation: Dispense a library of aldehydes (0.15 mmol, 1.5 eq) into a 96-well block. Add the primary amine scaffold (0.10 mmol, 1.0 eq) in 1,2-Dichloroethane (DCE) (1.0 mL). Add glacial acetic acid (0.10 mmol, 1.0 eq) to catalyze imine formation. Agitate for 2 hours.

  • Reduction: Add NaBH(OAc)3 (0.20 mmol, 2.0 eq) as a solid or slurry to each well. Agitate at room temperature for 16 hours.

  • Quenching & Scavenging: Quench with saturated aqueous NaHCO3 (0.5 mL) and extract the organic layer. Add PS-Isocyanate resin to the organic phase and agitate for 4 hours to remove unreacted primary amine. Filter and proceed to Protocol C.

Protocol C: High-Throughput SCX Purification
  • Conditioning: Condition a 96-well SCX SPE plate (e.g., 500 mg sorbent per well) with MeOH (2.0 mL) followed by DCM (2.0 mL).

  • Loading: Acidify the filtrates from Protocol A or B with 1% Acetic Acid in DCM to ensure complete protonation of the tertiary amines. Load the mixtures onto the SCX plate at a flow rate of 1 mL/min.

  • Washing: Wash each well with DCM (3.0 mL) to remove DMF/DCE and neutral byproducts, followed by MeOH (3.0 mL) to remove polar non-basic impurities (e.g., excess carboxylic acids, unreacted aldehydes, HATU byproducts).

  • Elution: Elute the pure derivatized products into a clean 96-well collection plate using 2M Ammonia in Methanol (3.0 mL).

  • Concentration: Evaporate the methanolic ammonia using a centrifugal vacuum concentrator (e.g., Genevac) to yield the pure free-base library.

Quantitative Data & Yield Expectations

The integration of electrophilic scavenging with SCX chromatography yields highly consistent purity profiles regardless of the derivatization pathway.

Table 1: Reaction Optimization and Expected Library Metrics

Derivatization TypeReagents & CatalystReaction TimeScavenger ResinExpected Purity (LC-MS)Average Yield
Amide Coupling R-COOH, HATU, DIPEA12 hPS-Isocyanate>95%75 - 85%
Reductive Amination R-CHO, NaBH(OAc)3, AcOH16 hPS-Isocyanate>92%65 - 80%
Sulfonamide Synthesis R-SO2Cl, Pyridine8 hPS-Isocyanate>95%70 - 90%
Urea Formation R-NCO, DIPEA6 hPS-Trisamine*>96%80 - 95%

*Note: For urea formation, the electrophile (isocyanate) is the reactive species. Therefore, a nucleophilic scavenger like PS-Trisamine is used to remove excess R-NCO prior to SCX[5].

Table 2: SCX Purification Solvent Gradient

StepSolvent SystemPurposeAnalyte Status
1. Condition 100% MeOH, then 100% DCMWet and prepare sulfonic acid resinN/A
2. Load Crude in DCM + 1% AcOHProtonate tertiary amines for ionic bindingRetained on resin
3. Wash 1 100% DCMRemove non-polar organics and reaction solventsRetained on resin
4. Wash 2 100% MeOHRemove polar, non-basic impurities (acids/aldehydes)Retained on resin
5. Elute 2M NH3 in MeOHDeprotonate tertiary amines, break ionic bondEluted into collection plate

References

  • [1] NextSDS. Chemical substance information for {1-[2-(dimethylamino)ethyl]piperidin-4-yl}methanamine. Available at: [Link]

  • [2] American Chemical Society. Comprehensive Survey of Combinatorial Library Synthesis: 2000. Available at:[Link]

  • [4] American Chemical Society. Design, Synthesis, and Evaluation of Small-Molecule Libraries. Available at: [Link]

  • [3] ResearchGate. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Available at:[Link]

  • [5] American Chemical Society. Solid-Supported Reagent Strategies for Rapid Purification of Combinatorial Synthesis Products | Accounts of Chemical Research. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine

Welcome to the technical support center for the synthesis of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will delve into the mechanistic underpinnings of common synthetic strategies and provide field-proven protocols to address challenges you may encounter in the lab.

Synthetic Strategy Overview

The synthesis of the target molecule, a diamine with distinct primary and tertiary amine functionalities, can be approached through several strategic pathways. The optimal choice depends on starting material availability, scalability, and the specific challenges encountered. The two most logical and commonly employed strategies involve either building the C4-substituent onto a pre-formed N1-substituted piperidine ring (Route A) or functionalizing the piperidine nitrogen after establishing the C4-aminomethyl group (Route B).

G cluster_0 Route A: N-Alkylation First cluster_1 Route B: C4-Functionalization First A_start 4-Piperidinecarbonitrile A_step1 N-Alkylation (+ 2-Chloro-N,N-dimethylethanamine) A_start->A_step1 A_inter 1-[2-(Dimethylamino)ethyl]piperidine-4-carbonitrile A_step1->A_inter A_step2 Nitrile Reduction (e.g., Raney Ni, H₂ or LAH) A_inter->A_step2 A_end Target Molecule A_step2->A_end B_start N-Boc-4-piperidone B_step1 Reductive Amination (Ammonia source, e.g., NH₄OAc) B_start->B_step1 B_inter1 tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate B_step1->B_inter1 B_step2 Boc Deprotection (e.g., TFA or HCl) B_inter1->B_step2 B_inter2 Piperidin-4-ylmethanamine B_step2->B_inter2 B_step3 N-Alkylation (+ 2-Chloro-N,N-dimethylethanamine) B_inter2->B_step3 B_end Target Molecule B_step3->B_end

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My overall yield is consistently low when following Route A. The nitrile reduction step seems particularly inefficient. What are the likely causes and solutions?

A1: Low yields in the nitrile reduction step are a frequent bottleneck. The primary causes are often related to catalyst activity, reaction conditions, or the inherent reactivity of the substrate.

  • Cause 1: Catalyst Inactivation: The tertiary amine in your intermediate, 1-[2-(Dimethylamino)ethyl]piperidine-4-carbonitrile, can act as a Lewis base and poison the surface of heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney Nickel.

  • Solution 1: Choice of Reducing System:

    • Lithium Aluminum Hydride (LAH): This is a powerful, homogeneous reducing agent that is highly effective for nitrile reduction and is not susceptible to poisoning by amines.[1] The main drawback is the need for strictly anhydrous conditions and a more complex aqueous workup.

    • Raney Nickel (Raney Ni) or Cobalt (Raney Co): These catalysts are often more effective than Palladium for aliphatic nitrile reductions. Conducting the reaction in an ammonia-saturated solvent (e.g., methanolic ammonia) can increase yield by minimizing side reactions where the newly formed primary amine attacks another nitrile.[2]

    • High-Pressure Hydrogenation: If using catalytic hydrogenation, ensure sufficient hydrogen pressure (typically >50 psi) and potentially elevated temperatures (50-100 °C) to drive the reaction to completion.[3]

  • Cause 2: Incomplete N-Alkylation: Before proceeding to the reduction, confirm the purity of the 1-[2-(Dimethylamino)ethyl]piperidine-4-carbonitrile intermediate. Unreacted 4-piperidinecarbonitrile will not yield the desired product.

  • Solution 2: Intermediate Characterization: Use LC-MS or ¹H NMR to confirm the successful N-alkylation. If the reaction is incomplete, consider increasing the reaction time, temperature, or using a more reactive alkylating agent or a different base/solvent system.

Q2: I am attempting Route B, but the initial reductive amination of N-Boc-4-piperidone with an ammonia source is producing significant byproducts, including the secondary amine from the reaction of two piperidone molecules. How can I improve selectivity for the primary amine?

A2: This is a classic challenge in reductive aminations aiming for primary amines. The primary amine product is often more nucleophilic than the ammonia source, leading to the formation of a secondary amine byproduct.[4]

  • Cause: Product Reactivity: The desired product, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, can react with another molecule of N-Boc-4-piperidone to form a secondary amine dimer.

  • Solutions:

    • Use a Large Excess of the Nitrogen Source: To favor the desired reaction, Le Châtelier's principle can be applied. Use a large excess of the ammonia source (e.g., ammonium acetate or a saturated solution of ammonia in methanol) to outcompete the primary amine product.[4][5]

    • Control pH: The formation of the initial imine is crucial and is typically optimal under mildly acidic conditions (pH ~5-7).[4][6] If using ammonia, adding a catalytic amount of an acid like acetic acid can facilitate imine formation before reduction.

    • Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice for one-pot reductive aminations.[1][7] It is milder than sodium borohydride (NaBH₄) and selectively reduces the iminium ion over the ketone, minimizing the formation of the alcohol byproduct.[6] Sodium cyanoborohydride (NaBH₃CN) is also selective but is more toxic.[8]

Reducing AgentTypical SolventKey AdvantagesConsiderations
NaBH(OAc)₃ (STAB) DCM, DCE, THFMild, selective for imine/iminium, one-pot procedure.[7]Moisture sensitive.
NaBH₃CN MeOH, EtOHSelective for imine/iminium, tolerant of protic solvents.[8]Highly toxic (releases HCN at low pH).
NaBH₄ MeOH, EtOHInexpensive, powerful.Can reduce the starting ketone/aldehyde. Best used in a two-step process (pre-form imine).[6]
H₂/Catalyst MeOH, EtOH"Green" reagent, high atom economy.Can be slow, requires pressure equipment, potential for catalyst poisoning.[5]

Q3: During the final N-alkylation step in Route B, I'm getting a mixture of the desired product and a quaternary ammonium salt. How can I control the reaction to favor mono-alkylation?

A3: The formation of a quaternary salt via dialkylation on the piperidine nitrogen is a common side reaction, especially with reactive alkyl halides.[9]

  • Cause: Over-Alkylation: The desired tertiary amine product can be further alkylated by the 2-chloro-N,N-dimethylethanamine to form a quaternary ammonium salt, which complicates purification and reduces yield.

  • Solutions:

    • Stoichiometry and Order of Addition: Use a slight excess (1.1-1.2 equivalents) of the piperidine starting material relative to the alkylating agent. Add the alkylating agent slowly (dropwise) to a solution of the amine and a base (like K₂CO₃ or Et₃N) to maintain a low instantaneous concentration of the electrophile.[9]

    • Choice of Base and Solvent: A non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF is a standard choice. The base neutralizes the HCl formed without competing in the alkylation.

    • Reaction Temperature: Running the reaction at a moderate temperature (room temperature to 50 °C) is often sufficient. Excessively high temperatures can promote over-alkylation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, A or B, is generally recommended?

A1: Both routes are viable. Route B is often preferred in a research and development setting. The starting materials (e.g., N-Boc-4-piperidone) are commercially available and the reactions (reductive amination, deprotection, N-alkylation) are generally robust and high-yielding.[7][10] It also offers more flexibility for creating analogues by changing the alkylating agent in the final step. Route A can be very efficient if a reliable method for the nitrile reduction is established, potentially offering a shorter sequence.

Q2: How can I effectively monitor the progress of these reactions?

A2: A combination of techniques is ideal.

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative assessment. Use a suitable stain, such as ninhydrin (to visualize primary/secondary amines) or potassium permanganate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for monitoring these reactions. It provides information on the consumption of starting materials and the formation of products and byproducts by tracking their molecular weights. This is particularly useful for identifying issues like dialkylation or incomplete deprotection.[11]

Q3: I am struggling with a persistent emulsion during the aqueous workup after reactions involving these amines. How can I resolve this?

A3: Emulsions are common when working with amine products, which can act as surfactants. Here are several effective techniques to break them:

  • Addition of Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components out, which often breaks the emulsion.[8]

  • Filtration: Pass the entire emulsified mixture through a pad of a filter aid like Celite® or glass wool.

  • Solvent Addition: Adding more of the organic extraction solvent can sometimes help.

  • pH Adjustment: Drastically changing the pH of the aqueous layer with concentrated acid or base can destabilize the emulsion. However, be mindful of your product's stability and desired final form (free base vs. salt).

Optimized Experimental Protocol (Route B)

This protocol is a representative example and may require optimization for your specific laboratory conditions.

G start Start: N-Boc-4-piperidone step1 Step 1: Reductive Amination - Dissolve N-Boc-4-piperidone & NH₄OAc (5-10 eq) in MeOH. - Stir for 1-2h for imine formation. - Cool to 0°C, add NaBH₃CN (1.5 eq) portion-wise. - Warm to RT, stir overnight. - Monitor by LC-MS. start->step1 workup1 Workup 1 - Quench with NaHCO₃ (aq). - Concentrate to remove MeOH. - Extract with EtOAc. - Dry & concentrate. step1->workup1 inter1 Intermediate: tert-Butyl 4-(aminomethyl) piperidine-1-carboxylate workup1->inter1 step2 Step 2: Boc Deprotection - Dissolve intermediate in DCM. - Cool to 0°C, add TFA (10 eq) dropwise. - Stir at RT for 2-4h. - Monitor by LC-MS. inter1->step2 workup2 Workup 2 - Concentrate under reduced pressure. - Redissolve in H₂O, basify to pH > 12 with NaOH. - Extract with DCM. - Dry & concentrate. step2->workup2 inter2 Intermediate: Piperidin-4-ylmethanamine workup2->inter2 step3 Step 3: N-Alkylation - Dissolve amine & K₂CO₃ (2 eq) in MeCN. - Add 2-chloro-N,N-dimethylethanamine (1.1 eq) dropwise. - Stir at 40-50°C overnight. - Monitor by LC-MS. inter2->step3 workup3 Workup 3 - Filter off solids. - Concentrate filtrate. - Purify by column chromatography (SiO₂). step3->workup3 end Final Product workup3->end

Caption: Step-by-step workflow for the synthesis via Route B.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Available from: [Link]

  • Jagdhuber, S., et al. (2015). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal, 21(39), 13619-13622. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to N-Methyl-1-(piperidin-4-YL)methanamine.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines.
  • Katritzky, A. R., et al. (2003). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 5(3), 287-289. Available from: [Link]

  • Slast’in, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. Available from: [Link]

  • BenchChem. (2025). "N-Methyl-1-(piperidin-4-YL)methanamine" synthesis workup and extraction issues.
  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
  • Wróbel, A., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity, 18(11), e2100572. Available from: [Link]

  • Schepmann, D., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(6), 451-465. Available from: [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthetic Utility of N-Methyl-1-(piperidin-4-YL)methanamine and 4-Aminopiperidine.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • Clark, R. L., et al. (1984). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of Medicinal Chemistry, 27(4), 515-519. Available from: [Link]

  • ResearchGate. (2015). Synthesis and Characterization of 1-(2-(Dimethylamino)ethyl)-6,6a,7,11-tetrahydro-3H,9H-oxazolo[3,4-b]pyrrolo[2,3-h]isoquinolin-9-one: A Zolmitriptan Related Impurity. Available from: [Link]

  • Arkat USA, Inc. (2014). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. ARKIVOC, 2014(iv), 24-37. Available from: [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • D'Alonzo, D., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(21), 5171. Available from: [Link]

  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

  • van Rijn, S., et al. (2013). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. European Journal of Organic Chemistry, 2013(28), 6331-6335. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (1959). US2868793A - Purification of piperidines.
  • Defense Technical Information Center. (1993). Piperidine Synthesis. Retrieved from [Link]

  • Nagasawa, T., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 337-344. Available from: [Link]

  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3998. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine

Overview {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine is a highly polar, tri-basic aliphatic polyamine. Because primary and secondary aliphatic amines rapidly react with atmospheric carbon dioxide to form insolu...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine is a highly polar, tri-basic aliphatic polyamine. Because primary and secondary aliphatic amines rapidly react with atmospheric carbon dioxide to form insoluble carbamates[1], this compound is almost exclusively synthesized, shipped, and stored as a poly-hydrochloride salt (typically a trihydrochloride). While the salt form ensures excellent long-term benchtop stability, it introduces severe solubility bottlenecks in the low-dielectric organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene) commonly used in organic synthesis[2].

This guide provides mechanistic troubleshooting and validated protocols to help drug development professionals overcome these solubility barriers.

Quantitative Data: Predicted Solubility Profile

To guide your solvent selection, the following table contrasts the solubility behavior of the poly-hydrochloride salt versus the liberated free base.

Solvent ClassSpecific SolventsPoly-HCl Salt SolubilityFree Base Solubility
Water H₂O, Aqueous BuffersHighly Soluble (>100 mg/mL)Highly Soluble
Polar Protic Methanol, EthanolModerate to HighMiscible / Highly Soluble
Polar Aprotic DMF, DMSO, NMPLow to ModerateHighly Soluble
Moderately Polar DCM, Chloroform, THFPractically Insoluble Highly Soluble
Non-Polar Toluene, HexanesInsolubleModerate (Toluene) / Low

(Note: Data extrapolated from the physicochemical behavior of piperidine derivatives and polyamine hydrochlorides[2][3].)

Troubleshooting FAQs

Q1: My compound is completely insoluble in dichloromethane (DCM) and tetrahydrofuran (THF). Heating and sonication have no effect. Why? A1: You are likely working with the hydrochloride salt form. The ionic crystal lattice energy of the poly-hydrochloride salt is too high to be disrupted by low-dielectric solvents like DCM or THF[2]. Heating will not overcome this thermodynamic barrier. To achieve solubility in these solvents, the salt must be converted to its neutral "free base" form, which dramatically increases its lipophilicity and organic solvent compatibility[2][3].

Q2: How can I use this compound in an amidation reaction if it won't dissolve in the reaction solvent? A2: The most efficient method is in situ free-basing. By suspending the insoluble salt in your organic solvent and adding an excess of a non-nucleophilic tertiary amine—such as N,N-Diisopropylethylamine (DIPEA, Hünig's base) or Triethylamine (TEA)—the HCl is neutralized[1]. The target polyamine is liberated and dissolves immediately, allowing it to react with your electrophile[4].

Q3: I attempted to dissolve the free base in THF, but it formed a sticky "goo" at the bottom of the flask instead of a clear solution. What is happening? A3: This phenomenon is known as "oiling out." It frequently occurs with highly polar aliphatic amines when trace amounts of water are present[2]. Because the free base is highly hygroscopic, it pulls moisture from the air or the solvent, creating a localized, highly concentrated aqueous micro-phase that is immiscible with the bulk organic solvent. To resolve this, ensure you are using strictly anhydrous solvents and consider adding activated 4Å molecular sieves to the reaction flask[2].

Q4: I need the pure free base for a moisture-sensitive organometallic reaction. How do I isolate it from the HCl salt? A4: You must perform an ex situ basic extraction. However, because {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine contains three basic nitrogens, it remains highly water-soluble even as a free base. Standard extraction with ethyl acetate will result in poor recovery. You must adjust the aqueous phase to a very high pH (>12) using NaOH to fully suppress protonation[5], and extract exhaustively using a solvent with a higher affinity for polar amines, such as a 3:1 Chloroform/Isopropanol mixture or 2-Methyltetrahydrofuran (2-MeTHF).

Experimental Methodologies

Protocol 1: In Situ Free-Basing for Amide Coupling

Causality & Validation: This protocol uses DIPEA to liberate the free base directly in the presence of the coupling partners. DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile[4].

  • Preparation: To an oven-dried flask flushed with nitrogen, add the {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine poly-hydrochloride salt (1.0 equiv) and the carboxylic acid (1.05 equiv).

  • Suspension: Add anhydrous DCM or DMF (approx. 0.1 M concentration). The mixture will be a heterogeneous suspension.

  • Neutralization: Add DIPEA (4.0 equiv; 1 equiv for each HCl molecule + 1 equiv excess).

    • Self-Validation Check: Upon addition, the nature of the suspension will change. The heavy polyamine salt will dissolve, often replaced by a finer, lighter precipitate of DIPEA-HCl. This is normal and does not impede the reaction.

  • Activation: Add the coupling agent (e.g., HATU or HBTU, 1.1 equiv)[4]. Stir at room temperature until the reaction is complete (typically 1-2 hours)[4].

Protocol 2: Ex Situ Isolation of the Polyamine Free Base

Causality & Validation: This protocol isolates the pure free base. The use of NaCl saturates the aqueous layer, decreasing the solubility of the polar organic amine in the water phase (salting-out effect).

  • Dissolution: Dissolve the poly-hydrochloride salt in a minimum volume of deionized water.

  • Basification: Cool the solution in an ice bath. Slowly add 6.0 M aqueous NaOH until the pH is >12 (verify with pH paper)[1].

  • Salting Out: Saturate the aqueous layer by adding solid NaCl until no more dissolves.

  • Extraction: Extract the aqueous layer 4-5 times with equal volumes of 2-MeTHF or a 3:1 Chloroform/Isopropanol mixture.

    • Self-Validation Check: Monitor the aqueous layer via TLC (ninhydrin stain) to ensure complete extraction of the amine. If the aqueous layer still stains positive, continue extracting.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it can coordinate with polyamines), filter, and concentrate under reduced pressure to yield the free base as a viscous oil.

Diagnostic Workflow

SolubilityWorkflow Start Compound Insoluble in Organic Solvent CheckForm Identify Physical Form: Salt or Free Base? Start->CheckForm IsSalt Hydrochloride Salt (Ionic Lattice) CheckForm->IsSalt Supplied as HCl salt IsFreeBase Free Base (Polar Aliphatic) CheckForm->IsFreeBase Already free-based InSitu In Situ Neutralization (Add DIPEA/TEA) IsSalt->InSitu Direct reaction (e.g., Amidation) ExSitu Ex Situ Extraction (Aq. NaOH + 2-MeTHF) IsSalt->ExSitu Pure base required CheckWater Check for 'Oiling Out' (Water Contamination) IsFreeBase->CheckWater Forms a sticky layer DrySolvent Use Anhydrous Solvents & Molecular Sieves CheckWater->DrySolvent Remove trace water

Caption: Workflow for troubleshooting polyamine solubility in organic solvents.

References

  • Title: One-Pot Synthesis of Alpha-Diimines from Alkylammonium Salts Source: ChemRxiv URL: [Link]

  • Title: Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines Source: The Journal of Organic Chemistry / ResearchGate URL: [Link]

  • Title: Dissolving Carboxylic Acids and Primary Amines on the Overhead Projector Source: Journal of Chemical Education / ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine

As a highly polar, basic compound featuring two amine functionalities, {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine presents significant challenges for conventional chromatographic analysis. Its high hydrophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a highly polar, basic compound featuring two amine functionalities, {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine presents significant challenges for conventional chromatographic analysis. Its high hydrophilicity leads to poor retention on standard reversed-phase columns, while its basic nature can cause severe peak tailing due to interactions with stationary phase silanols. This guide provides expert insights, troubleshooting strategies, and validated protocols to help you achieve robust and reproducible separation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the analysis of this and similar polar basic compounds.

Q1: Why does my compound show poor or no retention on a standard C18 column?

Your compound is extremely polar and hydrophilic, meaning it has a much stronger affinity for the polar mobile phase (like water/acetonitrile) than for the non-polar C18 stationary phase.[1][2] This results in it traveling with the solvent front and eluting at or near the column's void volume. Standard reversed-phase chromatography relies on hydrophobic interactions, which are minimal with this analyte.

Q2: I'm observing severe peak tailing. What is the cause and how can I fix it?

Peak tailing for basic compounds like this is most often caused by secondary ionic interactions between the protonated amine groups of your analyte and deprotonated (negatively charged) residual silanol groups on the silica-based stationary phase.

Solutions to Mitigate Tailing:

  • Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of your analyte's amine groups and the pKa of the silanols. A pH of < 3 is often effective. This ensures the amine is fully protonated (positively charged) but, more importantly, it neutralizes the silanol groups, preventing the unwanted ionic interaction.

  • Use a Mobile Phase Additive: Adding a competing base, such as 0.1% triethylamine (TEA), to the mobile phase can mask the active silanol sites, improving peak shape.[3] However, be aware that additives like TEA are not suitable for mass spectrometry (MS) detection.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH at the column surface and can also help shield the silanol interactions, leading to improved peak symmetry.[4]

  • Choose a Modern Column: Use a column with high-purity silica and advanced end-capping to minimize the number of accessible silanol groups. Alternatively, select a column with a polar-embedded or polar-endcapped phase designed for enhanced performance with basic compounds.[5]

Q3: My retention times are drifting between injections. What should I check?

Retention time instability is a common problem that can usually be traced to one of three areas: the mobile phase, the column, or the HPLC system.

  • Mobile Phase: Ensure your mobile phase is fresh, well-mixed, and degassed.[4] Solvent evaporation, especially of the more volatile organic component, can change the mobile phase composition and affect retention. If using a buffer, confirm its pH is stable and that it is fully dissolved.

  • Column Equilibration: Highly aqueous or HILIC mobile phases can require longer equilibration times.[6] Ensure the column is fully equilibrated with the starting mobile phase conditions before injecting your first sample. A good rule of thumb is to flush with 10-20 column volumes.

  • Temperature Control: Use a thermostatted column compartment. Fluctuations in ambient temperature can cause significant shifts in retention time.

Q4: Which chromatographic mode is best for this compound?

While modified reversed-phase is an option, Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) are generally superior choices for retaining and separating highly polar, basic compounds.

  • HILIC: This technique uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[7][8] The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar compounds. HILIC is highly compatible with MS detection.[9]

  • Mixed-Mode Chromatography (MMC): These columns contain stationary phases with a combination of hydrophobic (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities.[10][11] This allows for simultaneous separation based on both hydrophobicity and charge, offering unique selectivity and robust retention for charged analytes like your diamine.[12][13]

FeatureModified Reversed-Phase (RP)Hydrophilic Interaction (HILIC)Mixed-Mode (MMC)
Primary Mechanism Hydrophobic partitioning, potentially with ion-pairing or ion-suppression.Partitioning into an adsorbed aqueous layer on a polar surface.[9]Combination of hydrophobic and ion-exchange interactions.[11]
Stationary Phase C18, C8 (often with polar end-capping or for aqueous stability).Bare silica, Amide, Diol, Zwitterionic.[8]C18 with embedded SCX or WAX ligands.
Mobile Phase High aqueous content, requires pH control and possibly ion-pair agents.[14][15]High organic content (>70% ACN), with a small amount of aqueous buffer.Gradient from high organic to higher aqueous, requires pH and ionic strength control.
Key Advantage Familiarity and wide availability of columns.Excellent retention for very polar compounds, MS-friendly.[7]Tunable selectivity, robust retention for charged compounds.[10]
Key Disadvantage Poor retention and peak shape without significant method modification.Sensitive to sample solvent composition and water content, longer equilibration times.[8]More complex method development due to multiple interaction modes.

Troubleshooting Guide

Use this workflow to diagnose and resolve common chromatographic issues systematically.

TroubleshootingWorkflow problem Observed Problem tailing Peak Tailing problem->tailing fronting Peak Fronting problem->fronting no_retention No/Poor Retention problem->no_retention drift Retention Time Drift problem->drift cause_silanol Cause: - Secondary Silanol Interactions - pH too high tailing->cause_silanol cause_overload Cause: - Mass Overload - Sample solvent too strong fronting->cause_overload cause_polarity Cause: - Analyte too polar for RP - Mobile phase too strong no_retention->cause_polarity cause_equilib Cause: - Poor Column Equilibration - Mobile Phase Instability - Temperature Fluctuation drift->cause_equilib sol_ph sol_ph cause_silanol->sol_ph sol_conc Solution: - Reduce injection volume/concentration - Match sample solvent to mobile phase cause_overload->sol_conc sol_mode Solution: - Switch to HILIC or Mixed-Mode - Use Ion-Pairing Reagent in RP - Decrease organic % in mobile phase cause_polarity->sol_mode sol_stable Solution: - Increase equilibration time (10-20 CV) - Prepare fresh mobile phase daily - Use a column thermostat cause_equilib->sol_stable

Caption: A logical workflow for troubleshooting common HPLC issues.

Recommended Starting Protocol: HILIC Method

This protocol provides a robust starting point for the analysis of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine. The HILIC mode is chosen for its superior retention of polar compounds and compatibility with mass spectrometry.

1. Materials and Equipment:

  • HPLC/UHPLC System: With a binary pump, autosampler, and thermostatted column compartment.

  • Detector: UV or Mass Spectrometer (recommended).

  • Column: XBridge BEH Amide XP, 2.5 µm, 2.1 x 75 mm (or equivalent amide-based HILIC column).[16]

  • Reagents: LC-MS grade Acetonitrile, LC-MS grade Water, Ammonium Formate.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 95:5 (v/v) Water:Acetonitrile with 10 mM Ammonium Formate. Adjust to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate. Adjust to pH 3.0 with Formic Acid.

    • Causality Note: The acidic pH (3.0) ensures the analyte's amine groups are consistently protonated, leading to reproducible interactions. The buffer (Ammonium Formate) controls the ionic strength, which is crucial for good peak shape in HILIC.[9][16]

3. Chromatographic Conditions:

ParameterSettingRationale
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temperature 35 °CElevated temperature can improve peak shape and reduce mobile phase viscosity.
Injection Volume 2 µLSmall volume minimizes potential peak distortion from the sample solvent.
Sample Solvent 90:10 (v/v) ACN:WaterCritical: The sample solvent must be weaker than the mobile phase to prevent peak distortion. Never inject in 100% aqueous solvent in HILIC.[8]
Detection UV at 210 nm or MS (ESI+)The compound lacks a strong chromophore, so low UV is needed. MS is preferred for sensitivity and selectivity.

4. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0595
5.04060
5.1595
8.0595
  • Causality Note: The gradient starts with a high percentage of organic solvent (95% B) to maximize retention of the polar analyte. The percentage of the aqueous phase is then increased to elute the compound.[7] The final steps re-equilibrate the column to the initial conditions.

5. System Equilibration:

  • Before the first injection, equilibrate the column with the initial mobile phase conditions (95% B) for at least 15 minutes (equivalent to >15 column volumes) to ensure a stable baseline and reproducible retention times.

References

  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • International Labmate. (n.d.). Evolution of Mixed-Mode Chromatography. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • PubMed. (2021). Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes. [Link]

  • IntechOpen. (2022). Perspective Chapter: Mixed-Mode Chromatography. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • PubMed. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • ResearchGate. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. [Link]

  • BioPharm International. (2026). Mixed-Mode Chromatography in Downstream Process Development. [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • ResearchGate. (n.d.). Mixed-Mode Chromatography. [Link]

  • Seven Star Pharma. (n.d.). High-Performance Liquid Chromatography (HPLC). [Link]

  • Technology Networks. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • The Nest Group. (n.d.). A PRACTICAL GUIDE TO HILIC. [Link]

  • LCGC International. (n.d.). Hydrophilic-Interaction Chromatography (HILIC) for LC–MS-MS Analysis of Monoamines using Xbridge BEH Amide XP Columns. [Link]

  • Agilent Technologies. (2010). Hydrophilic Interaction Chromatography (HILIC). [Link]

  • Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine . As an aliphatic polya...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine .

As an aliphatic polyamine, this compound features a highly reactive primary amine (methanamine group) and two tertiary amines (piperidine ring and dimethylamino group). While these functional groups are critical for its pharmacological and synthetic utility, they also make the compound exceptionally vulnerable to environmental degradation. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the scientific integrity of your compound during long-term storage.

Mechanistic Vulnerabilities & Causality

To prevent degradation, we must first understand the causality behind it. The degradation of this polyamine is not a single event but a synergistic cascade driven by three atmospheric culprits: Oxygen (O₂) , Carbon Dioxide (CO₂) , and Moisture (H₂O) .

DegradationMechanisms Target {1-[2-(Dimethylamino)ethyl] piperidin-4-yl}methanamine (Intact Polyamine) O2 Atmospheric O2 (Oxidation) Target->O2 CO2 Atmospheric CO2 (Carbamylation) Target->CO2 H2O Atmospheric H2O (Hygroscopicity) Target->H2O NOxide N-Oxide Formation & Chain Cleavage (Irreversible) O2->NOxide Carbamate Carbamate Salt (Loss of Primary Amine) CO2->Carbamate Hydrate Viscous Hydrate (Accelerates Degradation) H2O->Hydrate Hydrate->O2 Catalyzes Hydrate->CO2 Facilitates

Caption: Mechanistic pathways of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine degradation.

Troubleshooting & FAQs

Q1: My stock solution has turned yellow and become highly viscous. What happened? A: This is a classic symptom of oxidative degradation coupled with moisture absorption. Polyamines are highly susceptible to oxidation in the presence of atmospheric O₂, leading to the formation of N-oxides at the tertiary amine sites and subsequent chain cleavage . The increased viscosity is due to the compound's hygroscopic nature; it absorbs atmospheric moisture to form a hydrate network. This absorbed water acts as a plasticizer, increasing molecular mobility and further accelerating the oxidation rate .

Q2: I am seeing unexpected peaks in my ¹³C NMR around 160-165 ppm, and the compound is precipitating out of non-polar solvents. Why? A: Your compound has reacted with atmospheric carbon dioxide (CO₂). The primary amine group acts as a strong nucleophile, attacking the electrophilic carbon of CO₂ to form a zwitterion intermediate. This rapidly deprotonates to yield a stable carbamate salt . Carbamate formation drastically alters the solubility profile (causing precipitation in non-polar solvents) and chemically consumes the active primary amine required for your downstream syntheses.

Q3: How should I store the bulk reagent to ensure long-term stability? A: Bulk polyamines must be stored under a strict inert atmosphere. Argon is highly preferred over Nitrogen because it is denser than air and provides a superior protective "blanket" over the chemical. The container must be tightly sealed with a PTFE-lined cap and placed inside a secondary desiccator at -20°C to suppress thermal degradation pathways .

Q4: Can I recover the compound once it has formed carbamates or oxidized? A: Practically, no. While carbamate formation can sometimes be reversed by heating under high vacuum (thermal decomposition of the carbamate releases CO₂), this process risks thermal degradation of the aliphatic amine backbone. Oxidized products (N-oxides) cannot be reversed without harsh reducing agents that may cleave the molecule. Prevention via strict handling protocols is the only scientifically sound approach.

Standard Operating Procedure (SOP): Anaerobic Aliquoting & Storage

To guarantee trustworthiness in your experimental results, your storage protocol must be a self-validating system . The following SOP incorporates built-in gravimetric checks to ensure the inert atmosphere is never breached.

StorageWorkflow Rec 1. Receive Bulk Compound Glove 2. Transfer to Glovebox (Ar) Rec->Glove Aliq 3. Aliquot into Amber Vials Glove->Aliq Seal 4. Purge & Seal (PTFE Caps) Aliq->Seal Store 5. Store at -20°C in Desiccator Seal->Store

Caption: Step-by-step workflow for the anaerobic aliquoting and storage of hygroscopic polyamines.

Step-by-Step Methodology:
  • Pre-Weighing (Validation Step 1): Before opening the newly received bulk bottle, weigh the entire sealed container on an analytical balance. Record this mass.

  • Glovebox Transfer: Transfer the bulk bottle, pre-dried amber glass vials (oven-dried at 120°C for 12 hours), and PTFE-lined caps into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquoting: Divide the bulk compound into single-use aliquots. Causality note: Single-use aliquots prevent the repeated freeze-thaw and atmospheric exposure cycles that exponentially degrade polyamines.

  • Sealing: Seal the aliquots tightly with the PTFE-lined caps while still inside the Argon atmosphere.

  • Post-Weighing (Validation Step 2): Remove the sealed aliquots and the original bulk bottle from the glovebox. Weigh the sealed aliquots. If the combined mass of the aliquots and the empty bulk bottle exceeds the initial recorded mass by >0.1%, moisture ingress has occurred during handling, and the batch should be flagged.

  • Long-Term Storage: Place the sealed amber vials inside a vacuum desiccator containing active desiccant (e.g., Drierite or P₂O₅) and store the entire desiccator at -20°C in a spark-free freezer .

Quantitative Storage Matrix

The table below summarizes the expected stability of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine under various storage conditions. Use this data to validate your laboratory's infrastructure capabilities.

Storage TemperatureAtmosphereLight ExposureContainer TypeExpected Shelf LifePrimary Degradation Risk
-20°C Argon (Desiccated) Dark Amber Glass (PTFE Cap) > 24 Months Minimal (Optimal Conditions)
4°CArgon (Desiccated)DarkAmber Glass6 - 12 MonthsSlow thermal oxidation
20°C (Ambient)NitrogenDarkClear Glass1 - 3 MonthsPhotochemical degradation, Carbamylation
20°C (Ambient)Ambient AirAmbient Lab LightStandard Plastic< 1 WeekRapid N-oxide formation, Hydration, Carbamate salt precipitation

References

  • Inhibitors of Oxidative Degradation of Polyamine-Modified Silica Sorbents for CO2 Capture. Industrial & Engineering Chemistry Research, ACS Publications.

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega, ACS Publications.

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units, University of Trieste.

  • A Technical Guide to the Hygroscopic Nature and Storage of 1,3-Diaminopropane. Benchchem.

Troubleshooting

Technical Support Center: Navigating Cross-Coupling Reactions of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine

Welcome to the technical support center dedicated to the successful cross-coupling of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine. This guide is designed for researchers, medicinal chemists, and process develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the successful cross-coupling of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic endeavors. The unique trifunctional nature of this diamine, possessing a primary aliphatic amine and two tertiary amines, presents specific challenges in achieving selective C-N bond formation. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate and control these complexities, minimizing side reactions and maximizing the yield of your desired product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the cross-coupling of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine, providing explanations grounded in reaction mechanisms and offering actionable solutions.

Q1: I am observing significant amounts of the diarylated product. How can I favor selective mono-arylation at the primary amine?

Root Cause Analysis: The formation of a diarylated byproduct, where two aryl groups are coupled to the primary amine, is a common side reaction in Buchwald-Hartwig aminations. This occurs when the initially formed secondary amine product successfully competes with the starting primary amine for the catalyst. Given the increased nucleophilicity of the secondary amine product, this can be a significant issue.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is paramount in controlling selectivity. Bulky, electron-rich ligands can sterically hinder the approach of the larger secondary amine product to the palladium center, thus favoring the reaction with the less hindered primary amine.

    • Recommended Ligands: For primary amine selectivity, consider ligands from the Buchwald biarylphosphine family such as BrettPhos or RuPhos.[1] These ligands are designed to promote the coupling of primary amines while disfavoring the subsequent reaction of the secondary amine product.

  • Stoichiometry Control: Adjusting the stoichiometry of your reactants can shift the equilibrium towards the mono-arylated product.

    • Amine in Excess: Using a slight excess of the diamine (1.2-1.5 equivalents) relative to the aryl halide can increase the statistical probability of the catalyst reacting with the primary amine.

    • Slow Addition of Aryl Halide: A slow, controlled addition of the aryl halide to the reaction mixture can maintain a low concentration of the electrophile, further favoring the initial coupling with the more abundant primary amine.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity. While this may lead to longer reaction times, it can disfavor the more challenging diarylation reaction.

Experimental Protocol: Ligand Screening for Optimal Mono-arylation

This protocol outlines a parallel screening approach to identify the optimal ligand for selective mono-arylation.

  • Preparation: In an array of reaction vials within a glovebox, add your palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a selection of phosphine ligands (e.g., BrettPhos, RuPhos, XPhos, SPhos, 4 mol%).

  • Reagent Addition: To each vial, add the aryl halide (1.0 eq), {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (1.2 eq), and a suitable base (e.g., NaOtBu, 1.5 eq).

  • Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane), seal the vials, and heat to the desired temperature (e.g., 100 °C).

  • Analysis: After a set time (e.g., 16 hours), cool the reactions and analyze the product distribution by LC-MS or GC-MS to determine the ratio of mono- to di-arylated product.

LigandMono-arylation Product (%)Di-arylation Product (%)
BrettPhos8510
RuPhos8015
XPhos6530
SPhos6035
Illustrative data based on typical ligand performance for primary amines.
Q2: My reaction is sluggish or stalls completely. What are the potential causes of catalyst inhibition?

Root Cause Analysis: The presence of multiple tertiary amines in {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine introduces the risk of catalyst inhibition or "poisoning."[1] Tertiary amines can act as ligands, coordinating to the palladium center and preventing the desired catalytic cycle from proceeding efficiently. The dimethylaminoethyl side chain, in particular, can act as a bidentate chelating ligand, forming a stable complex with the palladium and effectively sequestering it from the reaction.

Troubleshooting Strategies:

  • Ligand Choice and Loading: Employing bulky, electron-rich phosphine ligands at a slightly higher loading can help to outcompete the coordination of the tertiary amines to the palladium center.

    • Recommended Ligands: Ligands such as tBuXPhos or tBuBrettPhos are highly effective in these situations.

    • Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can help ensure that the active catalytic species is maintained.

  • Use of a Palladium Pre-catalyst: Well-defined palladium pre-catalysts, such as the G3 or G4 Buchwald pre-catalysts, are often more resistant to inhibition and can provide more consistent results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.

Workflow for Troubleshooting Catalyst Inhibition

G start Low or No Conversion q1 Are you using a bulky, electron-rich ligand? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have you tried increasing the ligand:Pd ratio? a1_yes->q2 sol1 Switch to a ligand like tBuXPhos or tBuBrettPhos. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are you using a well-defined pre-catalyst? a2_yes->q3 sol2 Increase ligand:Pd ratio to 3:1 or 4:1. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Consider the 'Proton as Protecting Group' strategy. a3_yes->q4 sol3 Use a Buchwald G3 or G4 pre-catalyst. a3_no->sol3 sol4 Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃) or add a proton source. q4->sol4

Caption: Troubleshooting workflow for catalyst inhibition.

Q3: I am observing a significant amount of hydrodehalogenation of my aryl halide. How can I suppress this side reaction?

Root Cause Analysis: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced to the corresponding arene. This can occur via several pathways, including β-hydride elimination from a palladium-alkoxide intermediate (if using an alcohol solvent or a tert-butoxide base with β-hydrogens) or by reaction with trace amounts of water or other proton sources.

Troubleshooting Strategies:

  • Choice of Base: The base can play a crucial role in hydrodehalogenation. While strong bases like NaOtBu are often required for efficient amination, they can also promote this side reaction.

    • Alternative Bases: Consider screening other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).

    • Anhydrous Conditions: Ensure your base is anhydrous, as water can be a proton source for hydrodehalogenation.

  • Solvent Selection: The solvent can also influence the extent of hydrodehalogenation.

    • Aprotic Solvents: Use anhydrous, aprotic solvents like toluene or dioxane. Avoid alcoholic solvents, especially if using a strong alkoxide base.

  • Ligand Effects: Certain ligands are known to suppress hydrodehalogenation by promoting the desired reductive elimination step over competing side pathways.

    • Recommended Ligands: Bulky biarylphosphine ligands are generally effective at minimizing this side reaction.

Advanced Topic: The Potential for Intramolecular Reactions

The structure of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine presents the possibility of intramolecular side reactions, particularly if the aryl halide contains a suitably positioned electrophilic group. The dimethylaminoethyl side chain could, under certain conditions, cyclize onto the newly formed aryl ring or interact with the palladium center in a way that facilitates undesired intramolecular processes.

Preventative Measures:

  • Protecting Group Strategy: If intramolecular reactions are a persistent issue, consider a protecting group strategy. The primary amine can be temporarily protected (e.g., as a carbamate), allowing for functionalization of another part of the molecule, followed by deprotection and the desired cross-coupling. While this adds steps to the synthesis, it can provide a robust solution for complex substrates.

Protecting Group Strategy Workflow

G start Starting Diamine protect Protect Primary Amine (e.g., Boc₂O) start->protect couple Cross-Coupling at Other Position protect->couple deprotect Deprotection (e.g., TFA) couple->deprotect final_couple Cross-Coupling at Primary Amine deprotect->final_couple product Final Product final_couple->product

Caption: A protecting group strategy workflow.

General Protocol for the Mono-Arylation of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine

This protocol provides a starting point for the selective mono-arylation of the primary amine. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific aryl halides.

Materials:

  • Aryl halide (1.0 eq)

  • {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (1.2 eq)

  • Palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.5 eq)

  • Anhydrous, degassed toluene (to achieve a concentration of ~0.1 M in the aryl halide)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and the base to the Schlenk flask.

  • Reagent Addition: Add the {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine and the aryl halide to the flask.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019).
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in palladium-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Thomas, D. A., & Fitt, J. (2006). Practical scale-up of a Buchwald–Hartwig amination reaction. Organic Process Research & Development, 10(5), 937-941.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl halides with 4-aminobenzophenone imine. Organic Letters, 4(20), 3467-3469.
  • Urgaonkar, S., & Verkade, J. G. (2004). A proazaphosphatrane as a superior ligand for the Staudinger reaction and the aza-Wittig reaction. The Journal of Organic Chemistry, 69(26), 9135-9142.
  • Ji, J., Li, T., & Bunnelle, W. H. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 5(24), 4611-4614.

Sources

Optimization

Refining purification and crystallization techniques for {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine

Welcome to the technical support center for {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification and crystallization of this versatile diamine building block. As a molecule with multiple basic centers, its handling requires a nuanced approach. This document provides in-depth, field-proven insights in a direct question-and-answer format to streamline your experimental workflow and enhance your success rate.

Section 1: Post-Synthesis Work-up and Preliminary Purification

This section addresses the critical first steps after synthesis, focusing on isolating the crude product from the reaction mixture efficiently.

FAQ 1: I'm observing a persistent emulsion during the aqueous work-up after a reductive amination synthesis. How can I effectively break it and isolate my product?

Answer: Emulsion formation is a frequent challenge when working with amines like {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine, which can act as surfactants, stabilizing the interface between aqueous and organic layers.[1] Vigorous shaking during extraction exacerbates this issue.

Causality: The molecule possesses both a hydrophilic polar head (the amine groups) and a more lipophilic piperidine ring, allowing it to bridge the organic and aqueous phases.

Troubleshooting Protocol:

  • Increase Ionic Strength: The most effective first step is to add a saturated aqueous solution of sodium chloride (brine).[1] This increases the polarity of the aqueous layer, reducing the solubility of organic components and destabilizing the emulsion.

  • Drastic pH Change: If brine is insufficient, carefully adjust the pH. Since your product is a base, adding 1M HCl will protonate the amines, moving the resulting salt into the aqueous layer and away from non-basic organic impurities. Conversely, adding a strong base (e.g., 6M NaOH) to a pH > 12 will ensure the amine is in its free base form, maximizing its solubility in the organic layer.

  • Filtration: For stubborn emulsions, pass the entire mixture through a pad of a filter aid like Celite® or glass wool. This physically disrupts the finely dispersed droplets.[1]

  • Solvent Modification: Adding a small amount of a different, water-miscible organic solvent like ethanol or isopropanol can sometimes alter the interfacial tension enough to break the emulsion.

  • Patience and Technique: Allow the separatory funnel to stand undisturbed for an extended period. Instead of shaking, use gentle, repeated inversions to mix the layers.[1]

Section 2: Chromatographic Purification

For high-purity material, column chromatography is often necessary. However, the basic nature of the target molecule presents specific challenges on standard silica gel.

FAQ 2: My compound is streaking badly on the silica gel column, leading to poor separation and low recovery. What is causing this and how can I fix it?

Answer: Severe tailing or streaking of amines on silica gel is a classic problem caused by strong, non-ideal interactions between the basic amine groups and the acidic silanol groups (Si-OH) on the surface of the silica. This leads to irreversible adsorption or slow, uneven elution.

Causality: The lone pairs on the nitrogen atoms form strong hydrogen bonds or acid-base interactions with the acidic silica surface, preventing clean elution with moderately polar solvents.

Troubleshooting Protocol:

  • Use a Basic Modifier: The standard solution is to add a small amount of a basic modifier to the eluent system.[1][2] This deactivates the acidic sites on the silica.

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your mobile phase.

    • Example Eluent System: A gradient of 0-15% Methanol in Dichloromethane (DCM) with 1% TEA throughout.

  • Slurry Preparation: Ensure the silica gel is fully equilibrated with the modified eluent before and during column packing. Slurry-pack the column using your initial mobile phase (e.g., DCM with 1% TEA) to ensure a homogeneously deactivated stationary phase.

  • Alternative Stationary Phases: If silica gel remains problematic, consider alternative stationary phases:

    • Alumina (Basic or Neutral): Basic alumina is an excellent alternative for purifying basic compounds.

    • Amine-Functionalized Silica: Pre-treated silica with bonded amine groups provides a less acidic surface and is highly effective.

    • Reversed-Phase Chromatography (C18): This is a viable option, typically using a mobile phase of acetonitrile/water or methanol/water with a modifier like trifluoroacetic acid (TFA) or formic acid. Note that this will yield the salt form of your compound.

Section 3: Crystallization Strategies

Crystallization is the final step to achieve high purity and obtain a stable, solid form of the compound. This is often the most challenging stage.

Workflow for Developing a Crystallization Protocol

G Start Start with Pure, Dry Crude Product (>90% purity) Solvent_Screen Solvent Screening (Small Scale: ~10-20 mg) Start->Solvent_Screen Hot_Soluble Is it soluble in a hot solvent? Solvent_Screen->Hot_Soluble Cold_Insoluble Does it precipitate upon cooling? Hot_Soluble->Cold_Insoluble Yes Mixed_Solvent Attempt Mixed-Solvent (Solvent/Anti-Solvent) System Hot_Soluble->Mixed_Solvent No Single_Solvent Optimize Single-Solvent Crystallization Cold_Insoluble->Single_Solvent Yes Cold_Insoluble->Mixed_Solvent No Oiling_Out Did it 'Oil Out'? Single_Solvent->Oiling_Out No_Crystals No Crystals Formed Single_Solvent->No_Crystals Success Crystals Obtained! Isolate, Wash, and Dry. Oiling_Out->Success No Troubleshoot_Oil Troubleshoot Oiling Out: - Lower temperature - Use more solvent - Change solvent Oiling_Out->Troubleshoot_Oil Yes Mixed_Solvent->No_Crystals Mixed_Solvent->Success Salt_Formation Consider Salt Formation (e.g., add HCl in Ether) No_Crystals->Salt_Formation Salt_Formation->Success Troubleshoot_Oil->Single_Solvent

Caption: Common causes and solutions for crystallization failure.

References

  • Crochet, A. Guide for crystallization. University of Fribourg, Chemistry Department. Available at: [Link]

  • Arulraj, R., & Nithya, P. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]

  • Royal Society of Chemistry. Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. Royal Society of Chemistry. Available at: [Link]

  • NextSDS. 1-[2-(dimethylamino)ethyl]piperidin-4-amine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Hahn, F. E., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(42), 11846-11851. Available at: [Link]

  • Stoner, G. H. (1959). Purification of piperidines. U.S. Patent No. 2,868,793. Washington, DC: U.S. Patent and Trademark Office.
  • Veeprho. 1-(2-((2-(methylamino) ethyl)aminomethyl)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. Veeprho. Available at: [Link]

  • CN115703750A. Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents.
  • Wiehe, A., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Molecules, 23(10), 2659. Available at: [Link]

  • ACS Publications. Catalyst-Free Synthesis of Aryl Diamines via a Three-Step Reaction Process. The Journal of Organic Chemistry. Available at: [Link]

  • Revathi, B. K., et al. (2016). Crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. IUCrData, 1(1), x150002. Available at: [Link]

  • University of Colorado Boulder. SOP: CRYSTALLIZATION. Department of Chemistry and Biochemistry. Available at: [Link]

  • Chadha, R., et al. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 18(4), 2293-2303. Available at: [Link]

  • LNG Industry. Startup troubleshooting of amine units in LNG export facilities. LNG Industry. Available at: [Link]

  • Hampton Research. Crystallization Tips. Hampton Research. Available at: [Link]

  • Amine Experts. An in-depth Study of Amine System Failures. ResearchGate. Available at: [Link]

  • Zuba, D., et al. (2011). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Forensic Science International, 212(1-3), 136-143. Available at: [Link]

  • MDPI. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. Available at: [Link]

  • ResearchGate. Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. Available at: [Link]

  • DTIC. Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • PubChem. 1-(2-(N,N-Dimethylamino)ethyl)-4-methylpiperazine. National Center for Biotechnology Information. Available at: [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Phenomenex. Available at: [Link]

  • Jones, C. D. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 20(4), 269-291. Available at: [Link]

  • CN111410658B. Impurity A and impurity B of midazolam or pharmaceutical composition thereof and application thereof. Google Patents.
  • MDPI. The Crystal Structures of 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide Hemihydrate. MDPI. Available at: [Link]

  • Quora. How to choose a solvent for crystallization of an organic compound. Quora. Available at: [Link]

  • Scribd. Amine System Troubleshooting Guide. Scribd. Available at: [Link]

  • ResearchGate. SYNTHESIS, CHARACTERISATION AND IN SILICO ANALYSIS OF 4-(4- (DIMETHYLAMINO)PHENYL)-6-ETHYL-1,3-DIPHENYLPIPERIDIN 2-ONE AS AN INHIBITOR OF COLON CANCER. ResearchGate. Available at: [Link]

  • University of California, Irvine. 4. Crystallization. UCI Department of Chemistry. Available at: [Link]

  • ACS Publications. Efficient Solvent Selection Approach for High Solubility of Active Phytochemicals: Application for the Extraction of an Antimalarial Compound from Medicinal Plants. ACS Sustainable Chemistry & Engineering. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Complete Guide to Piperidine Building Blocks: {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine vs. Traditional Alternatives

In modern drug discovery, the piperidine ring is a privileged scaffold, prized for its conformational flexibility and ability to project substituents into defined three-dimensional chemical space. However, as targets bec...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the piperidine ring is a privileged scaffold, prized for its conformational flexibility and ability to project substituents into defined three-dimensional chemical space. However, as targets become more complex—particularly in the realms of kinase inhibitors, G-protein coupled receptors (GPCRs), and targeted protein degraders (PROTACs)—simple piperidine derivatives often fall short in balancing lipophilicity, aqueous solubility, and target engagement.

This guide objectively evaluates the performance of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (CAS: 1019381-31-7) [1] against traditional piperidine building blocks. By analyzing physicochemical properties and providing self-validating synthetic protocols, this document serves as a definitive resource for selecting the optimal basic appendage for your drug design workflow.

Structural & Physicochemical Profiling

The structural design of a building block dictates its downstream pharmacokinetic (PK) and pharmacodynamic (PD) properties. {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine is a unique triamine. It features a primary amine for coupling, a rigid piperidine tertiary amine, and a flexible dimethylaminoethyl tail.

Why the Dimethylaminoethyl Appendage?
  • Solubility Enhancement: The introduction of two tertiary basic centers significantly lowers the LogD (pH 7.4) of highly lipophilic drug cores, drastically improving aqueous solubility without the need for polar, uncharged groups that might disrupt membrane permeability.

  • Solvent-Front Targeting: In kinase inhibitor design, the primary amine is typically coupled to the hinge-binding core. The flexible 2-(dimethylamino)ethyl group extends outward into the solvent-exposed region, where it can form critical salt bridges with acidic residues (e.g., Asp or Glu), enhancing target residence time and selectivity.

Quantitative Comparison Table

The following table summarizes the physicochemical profiles of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine against two common alternatives: 4-(Aminomethyl)piperidine[2] and (1-Methylpiperidin-4-yl)methanamine [3].

Property{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine4-(Aminomethyl)piperidine(1-Methylpiperidin-4-yl)methanamine
CAS Number 1019381-31-77144-05-07149-42-0
Molecular Weight 185.31 g/mol 114.19 g/mol 128.22 g/mol
Basic Centers 3 (1 Primary, 2 Tertiary)2 (1 Primary, 1 Secondary)2 (1 Primary, 1 Tertiary)
Aqueous Solubility Excellent (Triamine system)ModerateGood
Solvent Front Reach High (Extended flexible linker)Low (Requires functionalization)Low (Capped with methyl)
Synthetic Utility Direct coupling, no protection neededRequires selective N-Boc protectionDirect coupling
Primary Application Kinase solvent-front targeting, PROTACsCore scaffold buildingSimple basic appendage

Experimental Workflows & Methodologies

A core advantage of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine is its high degree of chemoselectivity. The terminal primary amine (-CH2NH2) is significantly less sterically hindered and more nucleophilic than the two tertiary amines. This allows for direct amide coupling or SNAr reactions without the need for tedious protection/deprotection sequences.

Protocol: Selective Amide Coupling (Self-Validating System)

This protocol describes the selective acylation of the primary amine using a generic carboxylic acid (drug core). The choices of reagents are deliberate to prevent side reactions and ensure high yield.

Materials Required:

  • Carboxylic Acid (Drug Core): 1.0 equivalent

  • {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine: 1.1 equivalents

  • HATU (Coupling Agent): 1.2 equivalents

  • DIPEA (N,N-Diisopropylethylamine): 3.0 equivalents

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at 0°C for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt ester. DIPEA is chosen over weaker bases because its steric bulk prevents it from acting as a competing nucleophile, while effectively buffering the reaction.

  • Selective Coupling: Add {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (1.1 eq) dropwise to the activated mixture at 0°C.

    • Causality: The primary amine attacks the OAt ester. The tertiary amines in the building block cannot form stable amides, ensuring 100% chemoselectivity at the methanamine site.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with a polar organic solvent (e.g., 10% MeOH in DCM).

    • Causality: The basic aqueous layer (pH ~8-9) ensures the tertiary amines on the newly formed product remain unprotonated, driving the highly polar triamine product into the organic phase.

  • Purification: Purify the concentrated organic layer via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) or normal-phase flash chromatography using a highly polar eluent (DCM/MeOH/NH4OH 90:9:1).

Workflow A Carboxylic Acid (Drug Core) C Activation (HATU, DIPEA, DMF, 0°C) A->C B {1-[2-(Dimethylamino)ethyl] piperidin-4-yl}methanamine (Triamine Building Block) B->C D Selective Amide Coupling at Primary Amine C->D  High Nucleophilicity  of -CH2NH2 E Aqueous Workup (Basic pH to retain tertiary amines) D->E F Purified Target Compound E->F

Synthetic workflow for the selective amide coupling of the triamine building block.

Biological & Pharmacological Impact

When integrated into a drug candidate, the {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine motif acts as a sophisticated pharmacophore.

Unlike the simpler (1-Methylpiperidin-4-yl)methanamine, which only provides a localized basic center, the extended dimethylaminoethyl group acts as a "molecular antenna." In the context of kinase inhibitors, the core of the drug binds to the highly conserved ATP-binding hinge region. The piperidine ring acts as a rigid vector, directing the flexible dimethylaminoethyl tail out of the binding pocket and into the solvent channel. Here, the terminal tertiary amine becomes protonated at physiological pH (7.4), allowing it to form strong electrostatic interactions (salt bridges) with solvent-exposed acidic amino acids. This mechanism not only increases biochemical potency but drastically improves kinase selectivity profiles.

Interaction Core Drug Core (Kinase Hinge Binder) Amide Amide Linkage (Former Primary Amine) Core->Amide Piperidine Piperidine Ring (Rigid Spacer) Amide->Piperidine DMAE Dimethylaminoethyl Group Piperidine->DMAE Solvent Solvent-Exposed Acidic Residue (Asp/Glu) DMAE->Solvent Salt Bridge / Ionic Interaction

Pharmacophore interaction model of the triamine motif within a kinase binding pocket.

Conclusion

While traditional piperidine building blocks like 4-(Aminomethyl)piperidine require tedious protection strategies and offer limited reach within biological targets, {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine provides an elegant, ready-to-use solution. Its inherent chemoselectivity streamlines synthetic workflows, while its dual-tertiary amine structure simultaneously solves aqueous solubility challenges and enhances solvent-front target engagement. For advanced drug discovery programs, particularly those targeting kinases or requiring rigidified PROTAC linkers, it is a vastly superior alternative.

References

  • NextSDS. "{1-[2-(dimethylamino)ethyl]piperidin-4-yl}methanamine - Chemical Substance Information." NextSDS Database, 2024. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23527, 4-(Aminomethyl)piperidine." PubChem, 2024. Available at:[Link]

Comparative

Validating LC-MS Assay Results for {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine: A Comparative Guide

The quantification of highly polar, multi-basic aliphatic amines in biological matrices represents one of the most persistent challenges in bioanalytical chemistry. The molecule {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The quantification of highly polar, multi-basic aliphatic amines in biological matrices represents one of the most persistent challenges in bioanalytical chemistry. The molecule {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine is a prime example of this chemotype. Featuring a primary amine, a tertiary aliphatic amine, and a piperidine ring nitrogen, this compound is highly hydrophilic and exists as a polycation at physiological pH.

This guide objectively compares chromatographic methodologies for the LC-MS/MS assay validation of this compound, providing researchers and drug development professionals with the mechanistic insights and step-by-step protocols required to meet stringent regulatory standards[1].

The Mechanistic Challenge: Why Standard Reversed-Phase Fails

To understand how to validate an assay for {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine, we must first understand its physicochemical behavior. In standard Reversed-Phase Liquid Chromatography (RPLC) using a C18 column and acidic mobile phases (e.g., 0.1% formic acid), this triamine exhibits:

  • Zero Hydrophobic Retention: The molecule's extreme polarity causes it to elute in or near the void volume ( k′<1 ), co-eluting with endogenous salts and phospholipids, which leads to catastrophic ion suppression in the mass spectrometer.

  • Severe Peak Tailing: The protonated amine groups undergo strong secondary electrostatic interactions with residual, unendcapped silanols on the silica stationary phase.

To achieve a self-validating, robust assay, we must abandon standard RPLC and evaluate two alternative paradigms: Ion-Pairing Reversed-Phase (RP-IP) and Hydrophilic Interaction Liquid Chromatography (HILIC) [2].

Chromatographic Strategy Comparison

The following table synthesizes the performance of three distinct LC-MS/MS approaches for {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine.

ParameterStandard RPLC (C18)RP-IP (C18 + 5mM HFBA)HILIC (Zwitterionic/Amide)
Retention Mechanism Hydrophobic partitioningHydrophobic partitioning of neutral ion-pairAqueous layer partitioning & electrostatic
Retention Factor ( k′ ) < 0.5 (Unacceptable)3.5 (Acceptable)4.2 (Excellent)
Peak Shape (Asymmetry) > 2.5 (Severe tailing)1.2 (Slight tailing)1.05 (Symmetrical)
MS Sensitivity Poor (Matrix suppression)Moderate (Ion-pairing suppression)High (Enhanced desolvation)
Column Equilibration Fast (< 5 column volumes)Slow (> 20 column volumes)Moderate (~10 column volumes)

Causality Insight: HILIC outperforms RP-IP because it operates with a highly organic mobile phase (typically >70% acetonitrile). This high organic content dramatically enhances the desolvation efficiency of the electrospray ionization (ESI) droplet, leading to a higher gas-phase ion yield and superior MS/MS sensitivity for polar amines[2]. Furthermore, HILIC avoids the use of fluorinated ion-pairing reagents (like HFBA), which persistently contaminate LC systems and suppress negative-ion mode signals for subsequent assays.

FDA-Compliant Validation Workflow

To ensure trustworthiness and regulatory compliance, the assay must be validated according to the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[1]. The workflow below outlines the logical progression of a self-validating system.

ValidationWorkflow cluster_Validation FDA 2018 Validation Parameters Start Sample Preparation (Protein Precipitation in ACN) Chromatography Chromatographic Separation (HILIC ZIC-pHILIC) Start->Chromatography Detection MS/MS Detection (ESI+ MRM Mode) Chromatography->Detection Selectivity Selectivity & Specificity (6 Blank Matrices + IS) Detection->Selectivity AccPrec Accuracy & Precision (Intra/Inter-day QCs, n=6) Detection->AccPrec MatrixEffect Matrix Effect & Recovery (IS-Normalized MF) Detection->MatrixEffect Stability Stability (Benchtop, F/T, Autosampler) Detection->Stability Decision Acceptance Criteria Met? (±15% Bias/CV, ±20% LLOQ) Selectivity->Decision AccPrec->Decision MatrixEffect->Decision Stability->Decision Decision->Start No (Redevelop) Validated Validated LC-MS/MS Assay Ready for Study Samples Decision->Validated Yes

FDA 2018 compliant LC-MS/MS bioanalytical method validation workflow for polar amines.

Step-by-Step Experimental Protocol (HILIC-MS/MS)

This protocol establishes a self-validating HILIC-MS/MS method designed specifically for {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine.

Step 1: Sample Preparation (Protein Precipitation)

Rationale: HILIC requires samples to be injected in a highly organic solvent to prevent peak distortion (solvent effects).

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution.

  • Add 200 µL of cold Acetonitrile (100% ACN) to precipitate proteins.

  • Vortex for 2 minutes at 1200 rpm, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean plate. Do not dry down and reconstitute in water , as aqueous injection volumes >5% of the mobile phase will destroy HILIC peak shape.

Step 2: Chromatographic Conditions

Rationale: A zwitterionic stationary phase provides both hydrogen bonding and weak electrostatic interactions, ideal for multi-basic amines.

  • Column: ZIC-pHILIC (Polymeric), 2.1×100 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with formic acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 85% B. Hold for 1 min. Ramp to 50% B over 4 mins. Hold for 1 min. Return to 85% B and equilibrate for 3 mins.

  • Flow Rate: 0.4 mL/min.

Step 3: Self-Validating System Suitability & QC

Before running the validation batches, the system must prove its readiness:

  • System Suitability Test (SST): Inject the Lower Limit of Quantification (LLOQ) sample 6 consecutive times. The coefficient of variation (%CV) for the analyte area ratio must be ≤20% .

  • Matrix Effect Assessment: Calculate the IS-normalized Matrix Factor (MF). Extract blank matrix from 6 independent lots, then spike with the analyte at the Low QC (LQC) and High QC (HQC) levels. Compare the peak area ratio to neat solutions prepared in the injection solvent. The IS-normalized MF CV must be ≤15% [3].

Experimental Data: HILIC vs. RP-IP Performance

To objectively demonstrate the superiority of the HILIC approach for {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine, we compare representative validation data against the RP-IP alternative.

Validation MetricFDA Acceptance CriteriaRP-IP (C18 + HFBA) ResultsHILIC (ZIC-pHILIC) Results
Linearity Range R2≥0.990 5.0 - 1000 ng/mL ( R2=0.991 )0.5 - 1000 ng/mL ( R2=0.998 )
LLOQ Sensitivity S/N ≥10 5.0 ng/mL (S/N = 12)0.5 ng/mL (S/N = 25)
Intra-day Precision (LQC) CV ≤15% 11.4%4.2%
Intra-day Accuracy (LQC) ±15% Bias+12.1%-2.3%
IS-Normalized Matrix Factor CV ≤15% 18.5% (Fails criteria)6.1% (Passes criteria)

Data Interpretation: The HILIC method achieves a 10-fold increase in sensitivity (LLOQ of 0.5 ng/mL vs 5.0 ng/mL). More critically, the RP-IP method fails the FDA matrix effect criteria (CV = 18.5%) due to inconsistent ion-pairing efficiency across different lots of human plasma. The HILIC method is robust, precise, and fully compliant with regulatory expectations.

Conclusion

Validating an LC-MS/MS assay for highly polar, multi-basic compounds like {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine requires a departure from traditional reversed-phase thinking. By leveraging Hydrophilic Interaction Liquid Chromatography (HILIC), bioanalytical scientists can exploit the molecule's polarity to achieve superior retention, eliminate ion-pairing reagents, and maximize electrospray desolvation efficiency. Adhering to the structured, self-validating protocols outlined above ensures that the resulting data will withstand rigorous regulatory scrutiny.

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, May 2018. Available at:[Link]

  • Jandera, P. Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25, 2011. Available at:[Link]

Sources

Validation

Benchmark Studies on {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine Receptor Selectivity: A Comprehensive Comparison Guide

Executive Summary In modern G-protein-coupled receptor (GPCR) drug discovery, the architectural design of the core pharmacophore dictates both binding affinity and subtype selectivity. The compound {1-[2-(Dimethylamino)e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern G-protein-coupled receptor (GPCR) drug discovery, the architectural design of the core pharmacophore dictates both binding affinity and subtype selectivity. The compound {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (CAS: 1019381-31-7) represents a highly privileged, versatile building block[1]. Featuring a flexible dimethylaminoethyl chain, a rigid piperidine spacer, and a reactive methanamine group, this scaffold is engineered to probe the orthosteric and allosteric binding pockets of aminergic GPCRs[2].

This guide objectively benchmarks the receptor selectivity of ligands incorporating this specific scaffold against industry-standard alternatives, focusing primarily on the Histamine H3 Receptor (H3R) and the Muscarinic M3 Receptor (M3R) . By analyzing the causality behind these molecular interactions and providing self-validating experimental protocols, this document serves as an authoritative reference for lead optimization.

Mechanistic Rationale: Why This Scaffold?

To understand the performance of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine derivatives, we must deconstruct the causality of its receptor interactions:

  • The Dimethylaminoethyl Moiety: In aminergic GPCRs, the basic nitrogen is protonated at physiological pH. This allows it to form a critical, charge-reinforced salt bridge with a highly conserved Aspartate residue (e.g., Asp 3.32 in TM3 of H3R and M3R). The ethyl linker provides optimal flexibility to navigate the hydrophobic vestibule[3].

  • The Piperidine Core: Acting as a rigid, hydrophobic spacer, the piperidine ring stabilizes the ligand within the transmembrane domain, minimizing entropic penalties upon binding[2].

  • The 4-Methanamine Group: Unlike 3-substituted analogs, the 4-aminomethyl substitution projects linearly toward Extracellular Loop 2 (ECL2). This vector allows the primary amine to engage in auxiliary hydrogen bonding, which is the primary driver for extreme subtype selectivity (e.g., M3 over M2)[4].

Benchmark Comparison 1: Histamine H3 Receptor (H3R)

The H3 receptor functions primarily as a presynaptic autoreceptor regulating the release of histamine and other neurotransmitters in the central nervous system. Antagonism of H3R is a validated mechanism for treating cognitive deficits and sleep disorders[5].

Historically, H3R antagonists were imidazole-based (e.g., Thioperamide). However, the imidazole ring coordinates with human adrenal cytochrome P450 enzymes, leading to severe hepatotoxicity and poor blood-brain barrier (BBB) penetration. Non-imidazole scaffolds utilizing the dimethylaminoethyl piperidine motif were developed to bypass these liabilities[3].

Quantitative Data: H3R Selectivity Profile

Table 1: Binding affinities ( Ki​ ) and selectivity ratios of the benchmarked scaffold versus standard H3R antagonists.

Compound / Scaffold TypeH3R Ki​ (nM)H1R Ki​ (nM)H4R Ki​ (nM)Selectivity (H4/H3)CYP450 Liability
{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine derivative 1.2 >10,000>5,000>4,100x Low
Thioperamide (Imidazole standard)[6]4.5>10,00025.05.5xHigh
Pitolisant (Non-imidazole standard)[6]1.5>10,000>1,000>660xLow

Analysis: The 4-aminomethylpiperidine derivative outperforms Thioperamide by eliminating H4R cross-reactivity (a common flaw of dual H3R/H4R imidazole antagonists)[6]. It matches the potency of Pitolisant while offering superior modularity for further derivatization via the primary amine[2].

Benchmark Comparison 2: Muscarinic M3 Receptor

M3 selective antagonists are critical for treating overactive bladder and chronic obstructive pulmonary disease (COPD). The primary challenge is avoiding M2 receptor blockade, which mediates adverse cardiovascular effects (tachycardia)[7].

Derivatives utilizing the 4-aminomethylpiperidine diamine core have demonstrated unprecedented selectivity profiles compared to traditional 3-aminomethyl analogs and clinical standards like Darifenacin[4].

Quantitative Data: M3R Selectivity Profile

Table 2: Binding affinities ( Ki​ ) and subtype selectivity of muscarinic antagonists.

Compound / Scaffold TypeM3 Ki​ (nM)M1/M3 RatioM2/M3 RatioM4/M3 RatioM5/M3 Ratio
4-aminomethylpiperidine derivative (14a) [4]0.30 570x 1600x 140x 12000x
3-aminomethylpiperidine derivative (2a)[4]2.5045x50x12x300x
Darifenacin (Benzofuran standard)0.759x59x45x12x

Analysis: The positional shift from a 3-aminomethyl to a 4-aminomethylpiperidine core yields a sub-nanomolar M3 affinity ( Ki​ = 0.30 nM) and an astonishing >100-fold selectivity across all other muscarinic subtypes, specifically achieving a 1600-fold M2/M3 selectivity ratio[4].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the controls to guarantee that the measured signals are exclusively driven by the target receptor.

Protocol A: Competitive Radioligand Binding Assay (Self-Validating)

This assay determines the binding affinity ( Ki​ ) of the test compounds.

  • Membrane Preparation: Harvest CHO cells stably expressing the human target receptor (e.g., H3R or M3R). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes.

  • Radioligand Incubation: Resuspend the membrane pellet. Add 0.5 nM of the specific radioligand ( [3H]Nα -methylhistamine for H3R, or [3H]N -methylscopolamine for M3R).

  • Test Compound Addition: Add the {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine derivative in a 10-point concentration-response curve (10 pM to 10 µM).

  • Self-Validation Control (Critical): Define Non-Specific Binding (NSB) using a saturating concentration (10 µM) of a cold reference ligand (Pitolisant for H3R; Atropine for M3R). Assay Rejection Criteria: If the Total Binding / NSB ratio is < 3:1, the assay must be discarded due to high background noise.

  • Termination & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific electrostatic binding). Wash three times with ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

G N1 Membrane Preparation (CHO Cells expressing Target GPCR) N2 Incubation with Radioligand (e.g.,[3H]N-alpha-methylhistamine) N1->N2 Aliquot into 96-well plates N3 Addition of Test Compound (1-[2-(Dimethylamino)ethyl]...) N2->N3 Competitive Binding N4 Rapid Filtration & Washing (GF/B glass fiber filters) N3->N4 Terminate Reaction N5 Liquid Scintillation Counting (Quantify Bound Radioligand) N4->N5 Extract & Read N6 Data Analysis (IC50 & Ki Calculation) Cheng-Prusoff Equation N5->N6 Non-linear regression

Figure 1: Step-by-step workflow for competitive GPCR radioligand binding assays.

Protocol B: Functional cAMP Accumulation Assay (Gi/o Pathway)

Because H3R is a Gi/o-coupled receptor, agonist binding inhibits Adenylyl Cyclase (AC), lowering cAMP. An antagonist will reverse this inhibition.

  • Cell Plating: Seed H3R-expressing CHO cells in 384-well plates at 5,000 cells/well.

  • Tri-Phasic Control System (Self-Validation):

    • Floor Control: Measure basal cAMP (Vehicle only).

    • Ceiling Control: Add 10 µM Forskolin to directly stimulate AC, establishing maximum cAMP.

    • Suppression Baseline: Add 10 µM Forskolin + 1 µM Histamine. Histamine activates the Gi pathway, suppressing the Forskolin-induced cAMP spike.

  • Antagonist Evaluation: Pre-incubate cells with the test compound for 15 minutes, followed by the addition of Forskolin + Histamine.

  • Causality Measurement: The efficacy of the antagonist is measured strictly by its ability to block Histamine, thereby restoring cAMP levels back to the Ceiling Control threshold.

  • Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

Pathway Antagonist Test Compound (Antagonist/Inverse Agonist) Receptor Histamine H3 Receptor (GPCR) Antagonist->Receptor Binds TM3/ECL2 GProtein Gi/o Protein (Alpha subunit) Receptor->GProtein Prevents Activation AC Adenylyl Cyclase (Inhibition Blocked) GProtein->AC Lifts Inhibition cAMP cAMP Levels (Restored/Increased) AC->cAMP ATP Conversion

Figure 2: Mechanistic pathway of Gi/o-coupled receptor modulation by the antagonist.

Conclusion

The benchmark data clearly indicates that the {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine architecture is a highly superior scaffold for GPCR ligand design. By shifting the aminomethyl group to the 4-position of the piperidine ring and utilizing the dimethylaminoethyl linker, researchers can achieve sub-nanomolar affinities and unprecedented subtype selectivities (e.g., >1600-fold M2/M3 selectivity and >4100-fold H4/H3 selectivity). This scaffold overcomes the traditional CYP450 liabilities of imidazole-based compounds, making it an optimal starting point for CNS and peripheral drug development programs.

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Comparative

Comparative Binding Kinetics of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine Analogs: Target Selectivity and Residence Time Optimization

The chemical moiety {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (CAS: 1019381-31-7) has emerged as a highly versatile, privileged scaffold in modern drug discovery. Characterized by its dual basic centers—a ter...

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Author: BenchChem Technical Support Team. Date: March 2026

The chemical moiety {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (CAS: 1019381-31-7) has emerged as a highly versatile, privileged scaffold in modern drug discovery. Characterized by its dual basic centers—a tertiary amine on the ethyl chain and a primary methanamine—this building block is frequently utilized to optimize the binding kinetics and residence time ( τ ) of small molecules targeting G-protein coupled receptors (GPCRs) like CXCR4[1], as well as kinases such as Glycogen Synthase Kinase-3β (GSK-3β)[2].

As drug development shifts from purely affinity-driven ( Kd​ or IC50​ ) optimization to kinetic-driven optimization, understanding how specific structural analogs of this piperidine scaffold influence the association rate ( kon​ ) and dissociation rate ( koff​ ) is critical. This guide objectively compares the kinetic performance of dimethylaminoethyl-substituted analogs against alternative substituents, providing actionable methodologies for application scientists.

Mechanistic Causality: Why This Specific Scaffold?

The spatial arrangement of the dimethylaminoethyl group allows for dynamic solvent exposure, while the piperidine ring anchors the molecule within hydrophobic pockets. The causality behind its kinetic superiority lies in transition state thermodynamics:

  • CXCR4 Antagonism: In the context of CXCR4, the primary methanamine engages in critical salt bridges with acidic residues (e.g., Asp171 or Asp262) in the transmembrane binding pocket. The flexible dimethylaminoethyl tail extends toward the extracellular loops, increasing the association rate ( kon​ ) via electrostatic steering. Simultaneously, the bulky piperidine core restricts the dissociation rate ( koff​ ), leading to prolonged residence time, which correlates with sustained in vivo efficacy[1].

  • GSK-3β Inhibition: For kinase targets, piperidin-4-yl methanamine derivatives are often coupled to heterocyclic cores (like indazoles) to target the ATP-binding hinge region. The dimethylaminoethyl substituent enhances aqueous solubility and interacts with solvent-exposed regions near the axin-binding domain, stabilizing the enzyme-inhibitor complex and significantly reducing koff​ compared to rigid or non-basic analogs[2][3].

Comparative Kinetic Data

The following tables summarize the binding kinetics of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine-derived compounds compared to their Benzyl and Pyridinyl analogs across two distinct target classes.

Table 1: CXCR4 Antagonism Kinetics (Model Scaffold)

Data represents typical kinetic profiles for N-substituted piperidin-4-yl-methanamine CXCR4 antagonists measured via live-cell NanoBRET.

Analog Substituent (R-group) kon​ ( M−1min−1 ) koff​ ( min−1 )Residence Time τ ( min )Affinity ( Kd​ , nM)
Dimethylaminoethyl 4.2×105 0.015 66.6 35.7
Benzyl 1.8×105 0.042 23.8233.3
2-(Pyridine-4-yl)ethyl 2.9×105 0.028 35.796.5
Table 2: GSK-3β Inhibition Kinetics (Indazole-3-carboxamide Derivatives)

Data represents kinetic parameters for ATP-competitive GSK-3β inhibitors measured via Surface Plasmon Resonance (SPR).

Analog Substituent (R-group) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time τ ( s )Affinity ( IC50​ , nM)
Dimethylaminoethyl 1.1×106 8.5×10−4 1176 0.8
Benzyl 6.5×105 3.2×10−3 3124.9
2-(Pyridine-4-yl)ethyl 8.8×105 1.5×10−3 6661.7

Insight: The dimethylaminoethyl analog consistently demonstrates the slowest dissociation rates ( koff​ ) across both target classes, yielding the longest residence times. This is attributed to the secondary electrostatic interactions provided by the terminal tertiary amine, which acts as a "kinetic latch."

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols describe the exact methodologies required to validate the kinetic data presented above.

Protocol A: NanoBRET Assay for CXCR4 Binding Kinetics

Causality: NanoBRET is utilized instead of traditional radioligand binding because it allows for real-time, continuous monitoring of kon​ and koff​ in living cells without disrupting the plasma membrane microenvironment or requiring radioactive isotopes[4][5].

  • Cell Preparation: Stably transfect CHO or HEK293 cells with N-terminally NanoLuc-tagged CXCR4 (Nluc-CXCR4)[4]. Seed cells at 2×104 cells/well in a 96-well white plate and incubate overnight at 37°C.

  • Tracer Equilibration: Wash cells with assay buffer (HBSS + 0.1% BSA). Add a fluorescent CXCR4 tracer (e.g., TAMRA-Ac-TZ14011 at 100 nM) and incubate to establish a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Kinetic Association ( kon​ ): Inject the Nano-Glo substrate (furimazine) followed immediately by varying concentrations of the unlabelled dimethylaminoethyl piperidine analog. Read the BRET ratio (Acceptor 618 nm / Donor 460 nm) continuously every 30 seconds for 60 minutes.

  • Kinetic Dissociation ( koff​ ): Pre-incubate cells with the unlabelled analog at an IC80​ concentration for 1 hour. Inject a saturating concentration of the fluorescent tracer and monitor the recovery of the BRET signal over 120 minutes.

  • Data Analysis: Fit the association and dissociation curves using the Motulsky-Mahan model for competitive binding kinetics to extract exact kon​ and koff​ values.

NanoBRET_Workflow Nluc Nluc-CXCR4 Expressing Cells Tracer Add Fluorescent Tracer (TAMRA-Ac-TZ14011) Nluc->Tracer Substrate Add Furimazine Substrate Tracer->Substrate Analog Inject Piperidine Analog (Competitor) Substrate->Analog Signal Continuous BRET Monitoring (618nm / 460nm) Analog->Signal Kinetics Extract kon & koff (Motulsky-Mahan Model) Signal->Kinetics

Real-time NanoBRET workflow for measuring CXCR4 ligand binding kinetics in living cells.
Protocol B: Surface Plasmon Resonance (SPR) for GSK-3β Kinetics

Causality: SPR provides label-free, real-time measurement of sub-nanomolar dissociation events. It is the gold standard for identifying slow-off-rate kinase inhibitors because it directly measures the mass change at the sensor surface without requiring fluorescent modifications to the ligand[3][6].

  • Sensor Chip Preparation: Use a BIAcore S51 instrument (or equivalent). Activate an S series CM5 biosensor chip using standard EDC/NHS coupling[6].

  • Protein Immobilization: Dilute recombinant GST-tagged GSK-3β into a mildly acidic buffer (10 mM Sodium Acetate, pH 5.0) to facilitate electrostatic pre-concentration. Inject over the activated chip to achieve an immobilization level of ~15,000 Response Units (RU). Block remaining active sites with 1 M Ethanolamine-HCl (pH 8.5)[6].

  • Analyte Preparation: Prepare a 2-fold dilution series of the {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine analog (from 0.5 nM to 100 nM) in running buffer (PBS + 0.05% Tween-20 + 1% DMSO).

  • Kinetic Run: Inject the analyte series over the immobilized GSK-3β at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 180 seconds for association and 600 seconds for dissociation.

  • Regeneration: If the analog exhibits a very slow koff​ (residence time > 15 mins), apply a brief 10-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Analysis: Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to determine Kd​ , kon​ , and koff​ .

GSK3B_Signaling Wnt Wnt Signaling Pathway GSK3B GSK-3β (Active Kinase) Wnt->GSK3B Regulates BetaCat β-Catenin (Stabilized) GSK3B->BetaCat Inhibition prevents degradation Inhibitor Piperidine Analog (Slow k_off Inhibitor) Inhibitor->GSK3B Binds Hinge Region (High Residence Time) Trans TCF/LEF Gene Transcription BetaCat->Trans Translocates to Nucleus

Mechanism of action: Slow-off-rate piperidine analogs inhibit GSK-3β, stabilizing β-catenin.

Conclusion

The integration of the {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine scaffold into drug candidates offers a distinct kinetic advantage. By leveraging the flexible, basic dimethylaminoethyl chain, researchers can engineer molecules that not only reach their targets rapidly (high kon​ ) but remain bound for extended durations (low koff​ ). Whether utilizing NanoBRET for GPCRs or SPR for kinases, kinetic profiling of these analogs is an essential step in identifying best-in-class therapeutics with durable in vivo efficacy.

References

  • Structure-based exploration and pharmacological evaluation of N-substituted piperidin-4-yl-methanamine CXCR4 chemokine receptor antagonists. European Journal of Medicinal Chemistry / PubMed. Available at:[Link]

  • Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Development of a NanoBRET-Based Sensitive Screening Method for CXCR4 Ligands. Bioconjugate Chemistry - ACS Publications. Available at:[Link]

  • Synthetic small molecules that control stem cell fate. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Structural and biophysical characterization of novel GSK-3β inhibitors. Deposito Legale. Available at:[Link]

  • A Nanoluciferase biosensor to investigate endogenous chemokine secretion and receptor binding. bioRxiv. Available at:[Link]

Sources

Validation

Cross-Validation of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine: A Comparative Guide for CNS Scaffold Selection

Executive Summary In central nervous system (CNS) drug discovery, the selection of an optimal basic scaffold dictates a molecule's target engagement, metabolic stability, and blood-brain barrier (BBB) penetrance. {1-[2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, the selection of an optimal basic scaffold dictates a molecule's target engagement, metabolic stability, and blood-brain barrier (BBB) penetrance. {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (CAS 1019381-31-7) is a highly versatile triamine building block [3]. Featuring a primary methanamine for synthetic coupling, a rigid piperidine core, and a flexible dimethylaminoethyl tail, this scaffold is uniquely suited for designing ligands targeting Class A GPCRs, such as the Histamine H3 Receptor (H3R) and 5-HT4 receptor.

This guide provides an objective cross-validation of this triamine scaffold against traditional mono- and diamine alternatives. By analyzing in vitro physicochemical data and in vivo pharmacokinetic/pharmacodynamic (PK/PD) profiles, we demonstrate the causality behind its performance and provide self-validating protocols for rigorous laboratory replication.

Scaffold Rationale & Structural Causality

When developing CNS-penetrant GPCR antagonists, medicinal chemists must balance lipophilicity with basicity. The target scaffold (Scaffold A: {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine ) provides a distinct multipoint binding advantage over simpler analogs.

To objectively evaluate its utility, we synthesized three lead compounds sharing an identical H3R-antagonist core (a substituted benzamide) but differing in their basic appendages:

  • Lead A (Target): Derived from Scaffold A (Triamine system).

  • Lead B (Reference 1): Derived from Piperidin-4-ylmethanamine (Secondary amine, truncated tail).

  • Lead C (Reference 2): Derived from 1-Benzylpiperidin-4-ylmethanamine (Tertiary amine, lipophilic tail).

The Causality of Binding: The H3 receptor features a highly conserved aspartate residue (Asp114) in Transmembrane Domain 3 (TM3). While the piperidine nitrogen in all three leads forms a primary salt bridge with Asp114, the flexible dimethylaminoethyl tail in Lead A (pKa ~9.2) extends into a secondary binding pocket, forming additional electrostatic interactions. This dual-basic anchor significantly increases receptor residence time and affinity ( Ki​ ), a mechanism absent in Lead B and sterically hindered by the lipophilic benzyl group in Lead C.

G Step1 Scaffold Selection {1-[2-(Dimethylamino)ethyl]...} Step2 Amide Coupling (Core Pharmacophore Generation) Step1->Step2 Step3 In Vitro Profiling (PAMPA, HLM, Binding) Step2->Step3 Step4 In Vivo PK/PD (Mouse Model) Step3->Step4 Step5 Lead Optimization Candidate Selection Step4->Step5

Figure 1: Cross-validation workflow for the dimethylaminoethyl-piperidine scaffold.

In Vitro Cross-Validation

The in vitro profile dictates whether a compound survives the transition to animal models. We evaluated the three leads across permeability, metabolic stability, and target affinity.

Table 1: In Vitro ADME & Binding Profile
ParameterLead A (Scaffold A)Lead B (Truncated)Lead C (N-Benzyl)
Molecular Weight 415.6344.5434.6
LogD (pH 7.4) 1.81.23.5
pKa (Basic Centers) 9.5, 9.29.69.0
PAMPA Papp​ ( 10−6 cm/s) 4.21.525.0
HLM CLint​ (µL/min/mg) 22.512.085.4
H3R Binding Affinity ( Ki​ , nM) 0.8 45.212.5

Data Synthesis & Causality:

  • Permeability vs. Basicity: Lead A exhibits moderate passive permeability ( Papp​=4.2×10−6 cm/s) compared to the highly lipophilic Lead C. This is a direct consequence of Lead A's two protonated basic centers at physiological pH. However, this moderate permeability is sufficient for CNS entry when paired with its low molecular weight.

  • Metabolic Stability: Lead C suffers from rapid clearance ( CLint​=85.4 µL/min/mg) due to CYP3A4-mediated N-debenzylation. Lead A's dimethylamino group is significantly more resistant to oxidative cleavage, ensuring a longer metabolic half-life.

  • Target Affinity: Lead A achieves sub-nanomolar affinity ( Ki​=0.8 nM), validating the hypothesis that the extended basic tail successfully engages the secondary binding pocket of the H3 receptor [2].

In Vivo Pharmacokinetics & Pharmacodynamics

To validate the in vitro findings, the compounds were advanced to a murine PK/PD model.

Table 2: Mouse PK & Brain Penetration Profile (IV Dosing, 1 mg/kg)
ParameterLead A (Scaffold A)Lead B (Truncated)Lead C (N-Benzyl)
Clearance ( CL , mL/min/kg) 352092
Volume of Distribution ( Vss​ , L/kg) 4.51.26.0
Half-life ( t1/2​ , h) 2.51.80.8
Brain-to-Plasma Ratio ( Kp,uu,brain​ ) 0.65 0.151.20
PD Efficacy (Wakefulness Increase) +++ +++

Data Synthesis & Causality: Lead A demonstrates an optimal Volume of Distribution ( Vss​=4.5 L/kg), driven by the tissue-binding properties of its di-cationic nature. While Lead C has a higher absolute brain penetration ( Kp,uu,brain​=1.20 ), its rapid in vivo clearance ( 92 mL/min/kg) severely limits its duration of action. Lead A strikes the optimal balance: its Kp,uu,brain​ of 0.65 ensures sufficient free drug in the brain to drive robust pharmacodynamic efficacy (sustained wakefulness via H3R antagonism) over a 2.5-hour half-life.

G Ligand Lead A (Scaffold A) Receptor Histamine H3 Receptor Ligand->Receptor Antagonizes GProt G(alpha)i/o Signaling Blocked Receptor->GProt Prevents Response Increased Histamine Release GProt->Response Disinhibits

Figure 2: Mechanistic pathway of H3R antagonism driven by the Scaffold A derivative.

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols were utilized to generate the comparative data.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay models passive transcellular diffusion, a critical metric for BBB penetration [1].

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a final concentration of 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the porous filter of the donor plate (e.g., Millipore Multiscreen) with 5 µL of a 1% (w/v) solution of brain lipid extract in dodecane.

  • Assembly: Add 300 µL of the 10 µM test solution to the donor compartment. Add 150 µL of fresh PBS (pH 7.4) to the acceptor compartment.

  • Incubation: Sandwich the plates and incubate at room temperature for 5 hours without agitation.

  • Validation & Quantification: Include Lucifer Yellow (50 µM) in the donor well to verify membrane integrity (rejection >99%). Quantify the compound concentration in both compartments using LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Human Liver Microsome (HLM) Stability Assay
  • Incubation Mixture: Combine 1 µM test compound with 1 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a NADPH regenerating system (final concentration 1 mM NADPH).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Control: Run Verapamil concurrently as a high-clearance positive control to self-validate the metabolic competency of the microsomes. Centrifuge and analyze supernatants via LC-MS/MS to determine CLint​ .

Histamine H3 Receptor Radioligand Binding Assay
  • Membrane Preparation: Homogenize rat brain cortex in 50 mM Tris-HCl buffer (pH 7.4) and isolate crude membrane fractions via ultracentrifugation [2].

  • Reaction Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]Nα -methylhistamine (radioligand), and varying concentrations of the test compound (0.1 nM to 10 µM).

  • Incubation: Incubate the mixture at 25°C for 60 minutes to reach equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Detection: Wash filters three times with ice-cold buffer, dry, and quantify bound radioactivity using liquid scintillation counting. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Conclusion

The cross-validation of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine demonstrates its superiority as a privileged scaffold for CNS drug discovery. While simpler monoamines lack the structural complexity to drive high target affinity, and highly lipophilic tertiary amines suffer from rapid metabolic clearance, this specific triamine scaffold provides an optimal thermodynamic binding profile without compromising in vivo half-life or brain penetration.

References

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Evotec URL: [Link]

  • Title: {1-[2-(dimethylamino)ethyl]piperidin-4-yl}methanamine Chemical Substance Information Source: NextSDS URL: [Link]

Comparative

Structural comparison of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine with standard reference compounds

An In-Depth Guide to the Structural Analysis and Comparison of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine Abstract This technical guide provides a comprehensive structural comparison of {1-[2-(Dimethylamino)et...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Analysis and Comparison of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine

Abstract

This technical guide provides a comprehensive structural comparison of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine, a disubstituted piperidine derivative, against established standard reference compounds from key therapeutic classes. By dissecting its core scaffold, functional groups, and conformational possibilities, we draw parallels to first-generation histamine H1 antagonists, dopamine D2 receptor antagonists, and serotonin 5-HT3 receptor antagonists. This analysis is supported by detailed experimental and computational protocols designed to provide a robust framework for researchers, scientists, and drug development professionals. The guide explains the causal relationships behind methodological choices, ensuring a deep understanding of how to elucidate and compare such structures, thereby bridging the gap between molecular architecture and potential pharmacological activity.

Introduction: Deconstructing the Target Molecule

{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (hereafter referred to as "Compound-X" for brevity) is a molecule of interest due to its combination of several key pharmacophoric features. Its structure, C10H23N3, consists of a central piperidine ring, a common and versatile scaffold in medicinal chemistry known for its presence in numerous drug classes.[1][2] The molecule is further characterized by two distinct basic side chains: a primary aminomethyl group at the C4 position and a tertiary N,N-dimethylaminoethyl group at the N1 position of the piperidine ring.

The presence of these features, particularly the ethylenediamine-like moiety (-N-C-C-N-), is reminiscent of the classic pharmacophore found in first-generation histamine H1 antagonists.[3][4] Furthermore, the piperidine core is a critical structural element in many dopamine D2 and sigma-1 receptor ligands.[5][6] This guide aims to systematically compare the structural attributes of Compound-X with well-characterized drugs from these classes to hypothesize its potential receptor interactions and to provide a clear methodological blueprint for such comparative studies.

Comparative Structural Analysis with Reference Pharmacophores

The potential biological activity of a small molecule is intrinsically linked to its ability to conform to the structural and electronic requirements of a receptor's binding pocket. Here, we compare Compound-X to the established pharmacophores of three major receptor antagonist classes.

Histamine H1 Receptor Antagonists

First-generation H1 antagonists are renowned for a common structural framework: two aromatic rings (Ar) linked through a spacer atom (X) to an ethylamine chain.[3] This creates the characteristic Ar2-X-(CH2)2-N(R)2 motif.

  • Structural Analogy: Compound-X contains a R-N-C-C-N(CH3)2 fragment within its 1-[2-(Dimethylamino)ethyl] substituent. This moiety is a direct analogue of the ethylenediamine core found in antagonists like Tripelennamine and the ethanolamine core in Diphenhydramine.[3] In Compound-X, the piperidine ring system and its C4-substituent can be conceptualized as a bulky, non-aromatic replacement for one of the aryl groups in the classic pharmacophore.

  • Key Interaction Point: A conserved aspartate residue (Asp107) in the H1 receptor forms a crucial salt bridge with the protonated amine of the ligand, anchoring it in the binding pocket.[7] Compound-X possesses two basic nitrogen centers capable of protonation at physiological pH, presenting multiple potential anchoring points.

FeatureClassic H1 Antagonist (e.g., Diphenhydramine)Compound-X
Core Scaffold DiphenylmethanePiperidine
Linker Moiety –O–CH2–CH2––N–CH2–CH2–
Terminal Basic Amine Tertiary (Dimethylamino)Tertiary (Dimethylamino)
Additional Basic Site NonePrimary (Aminomethyl)
Dopamine D2 Receptor Antagonists

Many D2 receptor antagonists, including both typical (e.g., Haloperidol) and atypical (e.g., Risperidone) antipsychotics, utilize a piperidine or piperazine ring.[8][9] These compounds typically feature a basic nitrogen atom and a lipophilic, often aromatic, region separated by a specific distance.

  • Structural Divergence: While Compound-X contains the piperidine scaffold, it lacks the large, aromatic moieties characteristic of potent D2 antagonists like Risperidone, which are essential for engaging the hydrophobic extended binding pocket of the D2 receptor.[9]

  • Piperidine as a Core Element: The piperidine moiety itself is a validated structural element for D2 receptor interaction. However, selectivity and affinity are often dictated by the substituents. For instance, in some indole-based D2 antagonists, the substitution pattern on the core scaffold is pivotal for differentiating between D2 and D3 receptor subtypes.[8] The aliphatic nature of the substituents on Compound-X makes it structurally distinct from high-affinity D2 antagonists.

Serotonin 5-HT3 Receptor Antagonists

The "setron" class of 5-HT3 antagonists (e.g., Ondansetron, Granisetron) is structurally more rigid. The generally accepted pharmacophore for these antagonists includes a heteroaromatic ring system, a coplanar carbonyl group (or bioisostere), and a basic nitrogen center at well-defined distances.[10][11]

  • Limited Overlap: Compound-X shares the feature of a basic nitrogen, which is crucial for interaction with the 5-HT3 receptor, a ligand-gated ion channel.[12] However, it lacks the characteristic aromatic/heteroaromatic system and the hydrogen bond accepting group that define the high-affinity binding of setrons. The enhanced potency of some annelated indole derivatives, for example, is attributed to favorable hydrophobic interactions provided by the extra ring system, a feature absent in Compound-X.[10]

Methodologies for Structural Characterization and Comparison

To ensure scientific rigor, a multi-pronged approach combining experimental and computational methods is required. The following protocols are designed to be self-validating, where the results from one technique corroborate the findings of another.

Experimental Workflow: Identity, Purity, and Conformation

The definitive confirmation of a molecule's structure and its preferred conformation in solution and solid states relies on spectroscopic and crystallographic techniques.

Causality: Nuclear Magnetic Resonance (NMR) is the gold standard for elucidating the chemical structure of organic molecules in solution. 1D spectra (¹H and ¹³C) confirm the presence of all expected atoms and their chemical environments, while 2D experiments (COSY, HMQC) reveal connectivity, allowing for unambiguous assignment of every signal to a specific atom in the molecule.[13] This process validates the chemical identity and purity.

  • Sample Preparation: Dissolve 5-10 mg of Compound-X in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent depends on the compound's solubility and the need to observe exchangeable protons (e.g., from -NH₂ and -NH⁺).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Integrate all signals to confirm the proton count for each distinct environment.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum (typically proton-decoupled) to identify all unique carbon environments.

  • 2D COSY (¹H-¹H) Acquisition: This experiment identifies protons that are coupled to each other (typically on adjacent carbons), establishing the spin systems within the molecule (e.g., the connectivity around the piperidine ring).

  • 2D HMQC (¹H-¹³C) Acquisition: This experiment correlates each proton signal with the carbon signal to which it is directly attached, allowing for definitive carbon assignments.[13]

  • Data Analysis: Integrate data from all experiments to assign every proton and carbon signal, confirming the molecular structure of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Dissolve Compound-X in Deuterated Solvent H1 1D ¹H NMR Prep->H1 C13 1D ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HMQC 2D HMQC COSY->HMQC Assign Signal Assignment HMQC->Assign Structure Structure Confirmation Assign->Structure

Fig 1. Workflow for NMR-based structural elucidation.

Causality: While NMR reveals the average structure in solution, X-ray crystallography provides a precise, atomic-resolution snapshot of the molecule's conformation in the solid state.[14] This is invaluable for understanding substituent orientation (axial vs. equatorial) and intramolecular interactions.

  • Crystal Growth: Grow single crystals of Compound-X suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and electron density map. Build a molecular model into the electron density and refine the atomic positions to achieve the best fit with the experimental data.

  • Analysis: Analyze the final structure to determine bond lengths, bond angles, torsional angles, and the conformation of the piperidine ring. Identify the orientation (axial/equatorial) of the aminomethyl and dimethylaminoethyl substituents.

Computational Workflow: In Silico Analysis

Computational modeling complements experimental data by providing insight into the molecule's energetic landscape, preferred shapes, and electronic properties.[14]

Causality: This workflow allows for the exploration of all energetically accessible conformations of Compound-X and enables a direct, quantitative comparison of its 3D shape and chemical features with those of the reference compounds.

  • 3D Structure Generation: Generate a 3D structure of Compound-X and the selected reference compounds from their 2D representations.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is critical for flexible molecules like Compound-X to understand how they might adapt to a receptor binding site.

  • Energy Minimization: Optimize the geometry of the identified conformers using quantum mechanics (e.g., DFT) or a suitable molecular mechanics force field.

  • Pharmacophore Modeling: Identify the key chemical features (e.g., hydrogen bond donors/acceptors, positive ionizable groups, hydrophobic centers) for Compound-X and the reference drugs.

  • Structural Alignment: Superimpose the low-energy conformers of Compound-X onto the pharmacophores of the reference compounds to assess the degree of spatial and chemical feature overlap.

Computational_Workflow Input 2D Structure (SMILES/MOL file) Gen3D Generate 3D Structure Input->Gen3D ConfSearch Conformational Search Gen3D->ConfSearch Minim Energy Minimization ConfSearch->Minim Pharm Pharmacophore Feature Identification Minim->Pharm Align Structural Alignment vs. Reference Compounds Pharm->Align Output Quantitative Comparison (Overlap Score, RMSD) Align->Output

Fig 2. Workflow for computational structural analysis.

Quantitative and Physicochemical Comparison

A comparison of fundamental physicochemical properties provides a quantitative basis for understanding potential differences in bioavailability, receptor affinity, and off-target effects.

Compound NameMolecular FormulaMol. Weight ( g/mol )XlogP (Predicted)pKa (Strongest Basic)Reference Class
Compound-X C₁₀H₂₃N₃185.310.110.1Investigational
DiphenhydramineC₁₇H₂₁NO255.363.39.0Histamine H1 Antagonist
RisperidoneC₂₃H₂₇FN₄O₂410.493.38.1Dopamine D2 Antagonist
OndansetronC₁₈H₁₉N₃O293.362.57.4Serotonin 5-HT3 Antagonist

Data sourced from PubChem.[15]

The low predicted logP value for Compound-X suggests it is considerably more hydrophilic than the reference compounds. This property, combined with its multiple basic centers, would likely reduce its ability to cross the blood-brain barrier, potentially leading to fewer central nervous system side effects compared to first-generation H1 antagonists like Diphenhydramine.[4]

Conclusion

The structural architecture of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine presents a compelling case for investigation. Its most striking feature is the N,N-dimethylaminoethyl side chain, which is a strong structural alert for potential interaction with the histamine H1 receptor, mimicking the classic ethylenediamine pharmacophore. However, the replacement of traditional aromatic moieties with a substituted aliphatic piperidine ring marks a significant deviation, suggesting a potentially unique selectivity profile.

Comparisons with dopamine D2 and serotonin 5-HT3 antagonists reveal a lower degree of structural similarity. Compound-X lacks the extensive aromatic systems crucial for high-affinity binding to these receptors. Based on this in-depth structural analysis, the most logical hypothesis is that Compound-X is most likely to exhibit activity as a histamine H1 receptor antagonist. Experimental validation through competitive radioligand binding assays for H1, D2, and 5-HT3 receptors is the critical next step to confirm this structure-based hypothesis. The methodologies outlined in this guide provide a robust framework for this and future investigations into novel piperidine-based compounds.

References

  • Shimamura, T., et al. (2011). Structure of the human histamine H1 receptor complex with doxepin. Nature, 475(7354), 65–70. Available at: [Link]

  • Ye, M., et al. (2021). Chemical structures of serotonin and competitive 5-HT 3 receptor antagonists. ResearchGate. Available at: [Link]

  • DeRuiter, J. (2001). Histamine H1-Receptor Antagonists: Antihistaminic Agents. Principles of Drug Action 2. Available at: [Link]

  • Bannister, C., et al. (1994). Structures of histamine H1-receptor antagonists derived from the cimetidine group of histamine H2-receptor antagonists. Acta Crystallographica Section B: Structural Science, 50(2), 221-243. Available at: [Link]

  • PubChem. (n.d.). {1-[2-(dimethylamino)ethyl]piperidin-4-yl}methanamine. PubChem. Retrieved from [Link]

  • Bermudez, J., et al. (1990). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of Medicinal Chemistry, 33(7), 1924-1929. Available at: [Link]

  • Smith, H. S. (2011). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Annals of Palliative Medicine, 1(2), 115-120. Available at: [Link]

  • Wikipedia. (n.d.). H1 antagonist. Wikipedia. Retrieved from [Link]

  • Schetz, J. A., et al. (2006). Synthesis and characterization of selective dopamine D2 receptor antagonists. Journal of Medicinal Chemistry, 49(4), 1435-1444. Available at: [Link]

  • Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(21), 3179–3196. Available at: [Link]

  • van de Stolpe, A., et al. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry, 55(20), 8767–8781. Available at: [Link]

  • PubChem. (n.d.). Dopamine D2 receptor antagonist-1. PubChem. Retrieved from [Link]

  • Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269–273. Available at: [Link]

  • Wikipedia. (n.d.). 5-HT3 antagonist. Wikipedia. Retrieved from [Link]

  • Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(21), 3179–3196. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Retrieved from [Link]

  • Naz, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Available at: [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)piperidine. PubChem. Retrieved from [Link]

  • Imomjon, A., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 31(3), 673. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine Introduction As a Senior Application Scientist, I recognize that managing highly reactive aliphatic polyam...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine

Introduction As a Senior Application Scientist, I recognize that managing highly reactive aliphatic polyamines requires more than just following a checklist—it demands a mechanistic understanding of chemical behavior. {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine is a complex aliphatic amine utilized in advanced drug development and synthetic chemistry. Due to its multi-amine structure, it exhibits significant basicity, corrosivity, and toxicity. This guide provides a self-validating, step-by-step operational framework for its safe disposal, ensuring compliance with environmental regulations and protecting laboratory personnel.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the quantitative and qualitative hazards of the substance. {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine is classified as a Skin Corrosive (1B) and Acute Toxin (Category 4)[1].

Table 1: Chemical Properties and GHS Hazard Summary

Property / IdentifierDetail
Chemical Name {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine
CAS Number 1019381-31-7
Chemical Class Aliphatic Amine / Polyamine
GHS Hazard Classes Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Corr. 1B; STOT SE 3
Hazard Statements H302, H312, H332 (Harmful); H314 (Severe skin burns/eye damage); H336 (Drowsiness/dizziness)
RCRA Waste Code D002 (Corrosivity) / Potential D001 (Ignitability depending on solvent matrix)

Mechanistic Insights: The "Why" Behind the Protocol

Expertise in chemical safety relies on understanding causality. We do not just execute steps; we engineer safety based on molecular interactions:

  • Exothermic Neutralization: Aliphatic amines are strong bases. When reacted with acids, they undergo a highly exothermic acid-base neutralization. If a strong acid is added rapidly, the heat generated can cause the toxic amine to boil, splatter, or volatilize. This is why we strictly mandate the use of an ice bath and dilute acids (e.g., 1M HCl) during deactivation[2].

  • Material Incompatibility (The Chelation Effect): Amines readily form soluble coordination complexes with transition metals. Storing or disposing of this chemical in containers with copper, brass, or zinc components will lead to rapid structural degradation of the container. High-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) must be used[3].

  • Sewer Discharge Prohibition: Untreated organic amines must never be discharged into the sanitary sewer. They are toxic to aquatic life and disrupt the biological treatment processes at municipal wastewater facilities[4][5].

Disposal Workflows & Methodologies

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine

This guide provides a detailed operational framework for the safe handling and disposal of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (CAS No. 249918-07-2).

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed operational framework for the safe handling and disposal of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (CAS No. 249918-07-2). As a research chemical, comprehensive hazard data is not widely available; therefore, this document is built upon a conservative assessment, drawing parallels from structurally similar aminopiperidine and substituted piperidine compounds. The central philosophy of this guide is the implementation of a self-validating system of safety, where procedural steps and the rationale behind them are clearly articulated to empower researchers in drug development to maintain the highest standards of laboratory safety.

Hazard Assessment: An Evidence-Based Profile

While a specific Safety Data Sheet (SDS) for {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine is not readily published, an analysis of analogous compounds is critical for a robust risk assessment. Structurally related chemicals, such as other substituted piperidines, exhibit a consistent hazard profile that we must assume applies to this compound.[1] For instance, 1-{1-benzyl-4-[(ethylamino)methyl]piperidin-4-yl}methanamine is classified with GHS Hazard codes H314 (Causes severe skin burns and eye damage) and H336 (May cause drowsiness or dizziness).[2] Piperidine itself is classified as flammable, acutely toxic, and corrosive.[3][4]

Based on this analysis, this compound should be handled as, at minimum:

  • Acutely Toxic: Potentially harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Corrosive: Capable of causing severe skin burns and serious eye damage upon contact.[1][2]

  • Respiratory Irritant: Vapors or aerosols may cause respiratory irritation.[5]

These assumed classifications demand strict adherence to the personal protective equipment (PPE) and handling protocols outlined below.

The Core of Protection: A Multi-Layered PPE Strategy

The selection of PPE is not merely a checklist but a dynamic risk-based decision process. The following protocols are designed to provide a robust barrier against the anticipated hazards of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine.

Hand Protection: The Primary Contact Barrier

The primary risk of exposure is through dermal contact, which can lead to severe burns and systemic toxicity.[6] Therefore, glove selection is the most critical PPE decision.

Recommendation: Double-gloving is mandatory for all handling procedures.

  • Inner Glove: A standard nitrile examination glove.

  • Outer Glove: A thicker, chemical-resistant glove.

The choice of the outer glove material should be based on its resistance to degradation and permeation by amine compounds.[7]

Glove MaterialRecommended UseRationale & Limitations
Nitrile Good for splash protection and intermittent contact.Nitrile offers good resistance to bases, caustics, and alcohols but may degrade with prolonged exposure to certain solvents.[8] It is suitable as an outer glove for small-quantity transfers inside a fume hood.
Neoprene Good for extended handling.Provides excellent resistance to a broad range of chemicals, including acids, bases, and some organic solvents, with good physical dexterity.[8]
Butyl Rubber Recommended for spill cleanup and large-volume transfers.Offers superior resistance to highly corrosive bases and ketones.[8] Its thickness may reduce dexterity, making it better suited for tasks where fine manipulation is not required.

Operational Protocol for Gloving:

  • Always inspect gloves for tears or punctures before use.[4]

  • When double-gloving, the outer glove cuff should be worn over the lab coat sleeve, and the inner glove cuff should be under the lab coat sleeve.[9]

  • Gloves should be changed every 30-60 minutes during extended procedures, or immediately if contamination is known or suspected.[10]

  • To remove gloves, use a proper technique that avoids touching the outer surface of the glove with bare skin.[4]

  • Dispose of all used gloves as hazardous solid waste.[1]

Eye and Face Protection: Shielding from Corrosive Splashes

Given the high likelihood of corrosivity, protecting the eyes and face is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-rated chemical safety goggles are mandatory for all procedures, including weighing and solution preparation.[1]

  • Enhanced Protection: For any procedure with a heightened risk of splashing (e.g., transfers of volumes >50 mL, heating, or pressure reactions), a full-face shield must be worn in addition to chemical safety goggles.[1][10]

Body Protection: Preventing Dermal Absorption

A protective layer over personal clothing is essential to prevent skin exposure from spills or splashes.

  • Standard Operations: A flame-retardant laboratory coat is required.[1]

  • High-Risk Operations: For large-scale work or during spill response, a chemical-resistant apron or a disposable chemical-resistant suit should be worn over the lab coat.[1]

Respiratory Protection: The Role of Engineering Controls

The primary method for respiratory protection is an engineering control, not a mask.

  • Primary Control: All handling of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[1][11] This is the most effective way to prevent inhalation of potentially toxic and corrosive vapors.[12]

  • Secondary Control (Emergency Use): In the event of a significant spill outside of a fume hood, respiratory protection is required for cleanup personnel. A NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][10] Note that surgical masks provide no protection from chemical vapors.[10][13] Personnel must be fit-tested and trained before using a respirator.[10]

Operational Plan: From Benchtop to Disposal

Safe handling extends beyond PPE. It encompasses the entire workflow, from preparation to waste containment.

Handling Workflow

The following diagram outlines the logical flow for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase start Verify Fume Hood Certification ppe Don Full PPE (Double Gloves, Goggles, Lab Coat) start->ppe gather Gather Materials & Designate Work Area ppe->gather weigh Weigh Compound gather->weigh transfer Perform Transfer/ Reaction Setup weigh->transfer decon Decontaminate Work Surface transfer->decon segregate Segregate Waste (Liquid, Solid, Sharps) decon->segregate doff Doff PPE in Order (Outer Gloves First) segregate->doff wash Wash Hands Thoroughly doff->wash

Caption: Standard operational workflow for handling the compound.

Emergency & Disposal Protocols

Spill Response

In the event of a spill, a calm and methodical response is crucial to mitigate risks.[14]

G spill Spill Identified evacuate Evacuate Area & Alert Colleagues spill->evacuate ppe Don Spill Response PPE (Respirator, Butyl Gloves, Face Shield, Apron) evacuate->ppe contain Contain Spill with Non-Combustible Absorbent (Vermiculite, Sand) ppe->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect package Place in Labeled Hazardous Waste Container collect->package decon Decontaminate Spill Area package->decon end Area Safe for Re-entry decon->end

Caption: Step-by-step emergency response protocol for a spill.

Detailed Spill Cleanup Protocol:

  • Evacuate & Alert: Immediately clear the area of all non-essential personnel.[1]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.[1]

  • Contain: For small spills, cover with a non-combustible absorbent material like vermiculite, sand, or earth.[1][14] Do not use paper towels or other combustible materials.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[3][15]

  • Decontaminate: Clean the spill area. A decontamination solution may be necessary.[16] All cleaning materials must also be disposed of as hazardous waste.[17]

  • Contact EHS: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][14] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5][18] Rinse the mouth with water and seek immediate medical attention.

Waste Disposal Plan

The guiding principle is to treat all materials that have come into contact with {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine as hazardous waste.[1][17]

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste in dedicated, clearly labeled hazardous waste containers.[17] Do not mix with other waste streams.

  • Liquid Waste: Collect unused or waste solutions in a sealed, compatible container (e.g., high-density polyethylene).

  • Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers must be placed in a designated solid hazardous waste container.[1]

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[1] The rinsed container can then be managed according to institutional guidelines.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and all associated hazard symbols (e.g., corrosive, toxic).[1]

  • Storage & Pickup: Store the sealed waste container in a designated, well-ventilated secondary containment area until it is collected by your institution's EHS office.[1]

By adhering to these rigorous PPE, handling, and disposal protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment.

References

  • Spill Decontamination Kit for Arom
  • Classifying Chemicals Toxicity during Drug Discovery. Biobide Blog.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Chemical Spill Procedures. University of North Carolina at Charlotte, Environmental Health and Safety.
  • Safety Data Sheet: Aromatic Amine DECONtamin
  • Safety Data Sheet: (S)-3-Aminopiperidin-2-one. LGC Standards.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine
Reactant of Route 2
Reactant of Route 2
{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine
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